molecular formula C18H24BrNO4 B1676482 Methscopolamine bromide CAS No. 155-41-9

Methscopolamine bromide

Cat. No.: B1676482
CAS No.: 155-41-9
M. Wt: 398.3 g/mol
InChI Key: CXYRUNPLKGGUJF-OZVSTBQFSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scopolamine methobromide is a quaternary ammonium salt resulting from the reaction of the amino group of scopolamine with methyl bromide. It has a role as a muscarinic antagonist, an antiemetic, an antispasmodic drug and a parasympatholytic. It is a quaternary ammonium salt and a bromide salt. It is functionally related to a scopolamine.
A muscarinic antagonist used to study binding characteristics of muscarinic cholinergic receptors.
Methscopolamine Bromide is the bromide salt form of methscopolamine, a quaternary ammonium derivative of scopolamine with anticholinergic properties. This compound exerts its effect on muscarine receptors in the gastrointestinal tract, thereby blocking the actions of acetylcholine. This leads to an inhibition of gastric secretions and gastrointestinal motility.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1953.

Properties

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYRUNPLKGGUJF-OZVSTBQFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13265-10-6 (Parent)
Record name Methscopolamine bromide [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2040608
Record name N-Methylhyoscinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-41-9
Record name Methscopolamine bromide [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane, 7-[(2S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9,9-dimethyl-, bromide (1:1), (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methylhyoscinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylhyoscinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHSCOPOLAMINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTN51LK7WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Methscopolamine Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of methscopolamine bromide, a quaternary ammonium derivative of scopolamine. This document details the scientific principles and practical methodologies for its preparation and analytical validation, tailored for professionals in pharmaceutical research and development.

Chemical Identity and Physical Properties

This compound is a muscarinic antagonist that functions by blocking the action of acetylcholine at parasympathetic sites in various tissues.[1] It is a quaternary ammonium salt, which imparts distinct physical and pharmacological properties compared to its tertiary amine precursor, scopolamine.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name [(1R,2R,4S,5S,7s)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²˒⁴]nonane bromide][2]
Synonyms Scopolamine methyl bromide, Hyoscine methobromide[1]
Molecular Formula C₁₈H₂₄BrNO₄[1]
Molecular Weight 398.29 g/mol [1]
Appearance White, odorless, crystalline powder[3]
Melting Point Approximately 225°C with decomposition[3]
Solubility Freely soluble in water, slightly soluble in alcohol, insoluble in acetone and chloroform.[3]
Specific Rotation -21° to -25° (determined in a solution of 500 mg in 10 mL)[4]

Synthesis of this compound

The synthesis of this compound is achieved through the N-methylation of scopolamine. This reaction is a classic example of the Menschutkin reaction, where a tertiary amine is alkylated with an alkyl halide to form a quaternary ammonium salt.[5][6]

Synthesis Pathway

The synthesis involves the reaction of scopolamine (a tertiary amine) with methyl bromide (an alkyl halide). The lone pair of electrons on the nitrogen atom of the tropane ring in scopolamine acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then forms an ionic bond with the positively charged quaternary ammonium cation.

Synthesis_Pathway Scopolamine Scopolamine (Tertiary Amine) TransitionState SN2 Transition State Scopolamine->TransitionState MethylBromide Methyl Bromide (Alkylating Agent) MethylBromide->TransitionState MethscopolamineBromide This compound (Quaternary Ammonium Salt) TransitionState->MethscopolamineBromide N-methylation

Synthesis of this compound via the Menschutkin Reaction.
Experimental Protocol

This protocol is based on general procedures for the N-alkylation of tertiary amines.[7][8]

Materials:

  • Scopolamine base

  • Methyl bromide (can be used as a solution in a suitable solvent or as a gas)

  • Anhydrous acetone (or other suitable aprotic solvent like acetonitrile)

  • Diethyl ether (for precipitation/washing)

  • Reaction vessel equipped with a stirrer, condenser, and inlet for gas/reagent addition

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry reaction vessel, dissolve scopolamine base in anhydrous acetone under an inert atmosphere. The concentration will depend on the scale of the reaction, but a typical starting point would be a 0.5 M solution.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a stoichiometric equivalent of methyl bromide to the cooled solution with continuous stirring. If using gaseous methyl bromide, it can be bubbled through the solution. The reaction is exothermic, so maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product, this compound, which is a salt, may precipitate out of the acetone solution. If not, the volume of the solvent can be reduced under vacuum.

  • To induce further precipitation, an excess of a non-polar solvent such as diethyl ether can be added to the reaction mixture.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified this compound under vacuum to obtain a white crystalline powder.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive chemical characterization of synthesized this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Start Synthesized This compound Physical Physical Characterization (Appearance, Solubility, MP) Start->Physical Spectroscopy Spectroscopic Analysis Start->Spectroscopy Chromatography Chromatographic Analysis Start->Chromatography Final Confirmed Structure and Purity Physical->Final Spectroscopy->Final NMR NMR (1H, 13C) Spectroscopy->NMR IR FT-IR Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Chromatography->Final HPLC HPLC (Purity and Assay) Chromatography->HPLC TLC TLC (Reaction Monitoring) Chromatography->TLC

Workflow for the Chemical Characterization of this compound.
Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

  • ¹H NMR: The ¹H NMR spectrum provides information about the number and types of protons and their neighboring environments. For this compound, characteristic signals would include those from the aromatic protons of the phenyl group, the protons of the tropane skeleton, and the newly introduced methyl groups on the quaternary nitrogen. A published ¹H NMR spectrum in D₂O shows peaks at approximately 7.45, 7.42, 7.38, 5.13, 4.20, 4.10, 3.97, 3.87, 3.32, 3.21, 3.06, and 2.75 ppm.[9] A detailed analysis of the chemical shifts and coupling constants would be necessary to assign each proton.[10][11]

  • ¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, the carbons of the tropane ring, and the methyl carbons attached to the nitrogen.[12][13]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15][16] The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)-OHO-H stretch
~3050Aromatic C-HC-H stretch
~2950Aliphatic C-HC-H stretch
~1730Ester C=OC=O stretch
~1600, ~1490Aromatic C=CC=C stretch
~1200Ester C-OC-O stretch

An IR spectrum can be obtained using a KBr disc method.[4]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For this compound, electrospray ionization (ESI) is a suitable technique for analyzing the quaternary ammonium cation. The expected molecular ion would be [C₁₈H₂₄NO₄]⁺ with a mass-to-charge ratio (m/z) corresponding to the cationic portion of the molecule. Fragmentation patterns would likely involve the loss of the tropic acid ester group and cleavages within the tropane ring structure.[17][18][19][20][21]

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for assaying its concentration.

3.3.1. HPLC Method for Purity Determination (Based on USP Monograph)

Table 3: HPLC Parameters for Impurity Profiling of this compound

ParameterDescription
Mobile Phase A gradient mixture of Solution A and Solution B.
Solution A: 850 mL of buffer and 150 mL of acetonitrile.
Solution B: 500 mL of buffer and 500 mL of acetonitrile.
Buffer: 5.16 g of sodium 1-hexanesulfonate monohydrate and 3.40 g of monobasic potassium phosphate in 1000 mL of water, adjusted to pH 2.8 with phosphoric acid.
Column L1 packing (C18), 4.6-mm × 10-cm
Flow Rate Approximately 3 mL/min
Column Temperature 50°C
Detector UV at 210 nm
Injection Volume Approximately 5 µL

System Suitability:

  • Resolution: The resolution between methscopolamine and scopolamine should be not less than 1.5.

  • Tailing Factor: The tailing factor for the methscopolamine peak should not be more than 2.0.

  • Relative Standard Deviation: For replicate injections, the RSD should not be greater than 1.0%.

Impurity Limits:

  • Any individual impurity: Not more than 0.1%

  • Total impurities: Not more than 0.5%

Table 4: Known Impurities and their Relative Retention Times

ImpurityRelative Retention Time
Tropic acid0.4
Scopolamine hydrobromide0.9
Methylatropine bromide1.2
Apothis compound3.5

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system.[4] Methscopolamine has a high affinity for these receptors, and by binding to them, it prevents acetylcholine from binding and initiating its signaling cascade. The M1, M3, and M5 receptor subtypes are known to couple to Gq proteins.[22]

The diagram below illustrates the Gq-coupled signaling pathway that is inhibited by this compound.

Signaling_Pathway cluster_membrane Cell Membrane mAChR Muscarinic Receptor (mAChR) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->mAChR Binds and Activates Methscopolamine This compound Methscopolamine->mAChR Binds and Inhibits Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Response PKC_activation->Response

Inhibition of the Gq-coupled Muscarinic Signaling Pathway by this compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive chemical characterization of this compound. The synthesis via N-methylation of scopolamine is a straightforward and well-established chemical transformation. The characterization of the final product relies on a suite of analytical techniques, with HPLC being crucial for purity assessment and spectroscopic methods confirming the chemical structure. A thorough understanding of these methods is paramount for ensuring the quality, safety, and efficacy of this compound in its pharmaceutical applications.

References

The Structure-Activity Relationship of Methscopolamine Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide, a quaternary ammonium derivative of scopolamine, is a peripherally acting muscarinic antagonist. Its anticholinergic properties have been utilized in the treatment of peptic ulcers and other gastrointestinal disorders characterized by hypermotility and excessive gastric secretion. The permanent positive charge on the quaternary nitrogen restricts its ability to cross the blood-brain barrier, thereby minimizing the central nervous system side effects associated with its tertiary amine parent compound, scopolamine. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on the molecular determinants of its interaction with muscarinic acetylcholine receptors (mAChRs).

Core Molecular Structure and Pharmacophore

This compound belongs to the tropane alkaloid class of compounds. The core structure consists of a tropane ring system, an ester linkage to a tropic acid moiety, and a quaternary nitrogen atom.

G A Prepare cell membranes expressing a specific muscarinic receptor subtype B Incubate membranes with a radiolabeled ligand (e.g., [3H]NMS) and varying concentrations of the test compound (methscopolamine analog) A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity on the filter using liquid scintillation counting C->D E Plot the percentage of specific binding versus the log concentration of the test compound D->E F Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) E->F G Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation F->G G A Isolate a smooth muscle tissue (e.g., guinea pig ileum or trachea) B Mount the tissue in an organ bath containing a physiological salt solution A->B C Record isometric contractions using a force transducer B->C D Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) C->D E Wash the tissue and incubate with a fixed concentration of the test antagonist (methscopolamine analog) D->E After washout F Generate a second cumulative concentration-response curve to the agonist in the presence of the antagonist E->F G Construct a Schild plot and determine the pA2 value F->G G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds and Activates Meth Methscopolamine Bromide Meth->mAChR Binds and Blocks Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Response PKC_activation->Response

Cholinergic Receptor Binding Affinity of Methscopolamine Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide, a quaternary ammonium derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its peripheral action and inability to cross the blood-brain barrier make it a subject of interest in various pharmacological contexts, particularly in the study of cholinergic signaling in peripheral tissues. This technical guide provides an in-depth overview of the cholinergic receptor binding affinity of this compound, with a focus on its interaction with the five muscarinic receptor subtypes (M1-M5).

Core Focus: Muscarinic Receptor Binding Affinity

Methscopolamine acts by blocking the action of acetylcholine at muscarinic receptors. Its binding affinity for the different subtypes of muscarinic receptors is a critical determinant of its pharmacological profile. The affinity is typically quantified using radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor. This is often expressed as the inhibitor constant (Ki).

Quantitative Data on Binding Affinity

The binding affinity of N-methylscopolamine (NMS), the active moiety of this compound, for human muscarinic acetylcholine receptor subtypes is summarized below. It is important to note that while this compound is the administered drug, the binding studies are often conducted with N-methylscopolamine. The affinity is generally high across all subtypes, with some variations reported in the literature.

Receptor SubtypeLigandCell LinepKi (mean ± SEM)Ki (nM)Reference
M1 N-methylscopolamineCHO-K19.77 ± 0.040.17[1]
M2 N-methylscopolamineCHO-K19.87 ± 0.030.13[1]
M3 N-methylscopolamineCHO-K19.89 ± 0.030.13[1]
M4 N-methylscopolamineCHO-K19.77 ± 0.030.17[1]
M5 N-methylscopolamineCHO-K19.66 ± 0.050.22[1]

Note: The pKi value is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The determination of binding affinities for this compound at muscarinic receptors is predominantly carried out using competitive radioligand binding assays. A representative protocol is detailed below, based on methodologies described in studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes.

Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human M1, M2, M3, M4, or M5 receptor subtype.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) with a high specific activity (e.g., ~80 Ci/mmol).

  • Competitor: this compound (unlabeled).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation Cocktail: For detection of radioactivity.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as atropine (e.g., 1 µM).

Procedure:

  • Membrane Preparation: CHO cells expressing the target receptor are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed volume of the cell membrane preparation.

    • A fixed concentration of the radioligand, [³H]NMS (typically at a concentration close to its Kd value).

    • A range of concentrations of the unlabeled competitor, this compound.

    • For determining non-specific binding, a separate set of wells includes the radioligand and a saturating concentration of atropine instead of this compound.

    • For determining total binding, a set of wells includes only the radioligand and the cell membranes.

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (CHO cells expressing M receptor) incubation Incubate: Membranes + [³H]NMS + various [Methscopolamine] prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]NMS) & Competitor (Methscopolamine) prep_ligands->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Calculate IC50 counting->analysis ki_calc Calculate Ki (Cheng-Prusoff Equation) analysis->ki_calc M1_M3_M5_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor M1/M3/M5 Receptor gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response ca_release->response pkc->response acetylcholine Acetylcholine acetylcholine->receptor Activates methscopolamine Methscopolamine (Antagonist) methscopolamine->receptor Blocks M2_M4_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor M2/M4 Receptor gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase (AC) gi->ac Inhibits atp ATP ac->atp Converts camp cAMP atp->camp pka PKA Activation camp->pka Decreased response Cellular Response pka->response acetylcholine Acetylcholine acetylcholine->receptor Activates methscopolamine Methscopolamine (Antagonist) methscopolamine->receptor Blocks

References

An In-Depth Technical Guide to the Quaternary Ammonium Structure of Methscopolamine Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of methscopolamine bromide, focusing on the critical role of its quaternary ammonium structure in defining its chemical properties, mechanism of action, and pharmacokinetic profile.

Introduction

This compound is a peripherally acting muscarinic antagonist and a semi-synthetic derivative of scopolamine.[1] Its clinical utility, primarily as an antispasmodic for treating peptic ulcers and other gastrointestinal disorders, stems directly from its unique chemical structure.[2][3] The defining feature of methscopolamine is its quaternary ammonium cation, which imparts a permanent positive charge to the molecule. This charge is fundamental to its pharmacological behavior, conferring high affinity for muscarinic receptors while restricting its passage across lipid membranes, most notably the blood-brain barrier. This guide will explore the synthesis, mechanism, and quantitative aspects of this compound, providing detailed data and protocols relevant to pharmaceutical research and development.

Chemical and Structural Properties

This compound is the salt form of methscopolamine, a methylated derivative of scopolamine.[4] The core structure consists of a tropane ring system characteristic of belladonna alkaloids. The synthesis involves the quaternization of the tertiary amine of scopolamine with methyl bromide, resulting in a permanently charged N-methylscopolammonium cation paired with a bromide anion.[4] This structure is crucial for its pharmacological activity and disposition in the body.

The compound presents as a white, odorless crystalline powder that is freely soluble in water, slightly soluble in alcohol, and insoluble in nonpolar solvents like chloroform and acetone.[5]

Synthesis Pathway

The synthesis is a straightforward alkylation reaction where the nucleophilic tertiary amine of scopolamine attacks the electrophilic methyl group of methyl bromide.

G Scopolamine Scopolamine (Tertiary Amine) Methscopolamine This compound (Quaternary Ammonium Salt) Scopolamine->Methscopolamine Alkylation MethylBromide Methyl Bromide (CH3Br) MethylBromide->Methscopolamine

Caption: Synthesis of this compound.
Physicochemical Data

The key physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Name [7(S)-(1α,2β,4β,5α,7β)]-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide[5]
Molecular Formula C₁₈H₂₄BrNO₄[4]
Molecular Weight 398.30 g/mol [5]
CAS Number 155-41-9[1]
Melting Point ~225°C (with decomposition)[5]
Water Solubility Freely Soluble[5]
logP -2.58[4]

Mechanism of Action

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors (mAChRs).[3] It displays a high affinity for these receptors, which are located on autonomic effector organs innervated by postganglionic parasympathetic nerves, as well as on smooth muscles lacking cholinergic innervation.[6] By blocking the action of acetylcholine, methscopolamine inhibits parasympathetic nerve transmission. This results in reduced gastrointestinal motility, decreased secretion of gastric acid, and diminished saliva production.[6]

The quaternary ammonium structure is pivotal to its mechanism. The permanent positive charge makes the molecule highly polar and limits its lipid solubility. Consequently, it does not readily cross the blood-brain barrier, which minimizes central nervous system (CNS) side effects (e.g., drowsiness, confusion) that are common with tertiary amine antagonists like its parent compound, scopolamine. Its action is therefore largely confined to peripheral systems. While it is known to be a potent antagonist at M1, M2, and M3 subtypes, it is generally considered non-selective.[3][7]

Signaling Pathway Inhibition

Methscopolamine blocks the G-protein coupled signaling cascades initiated by acetylcholine binding to muscarinic receptors. For instance, at M3 receptors common in smooth muscle and secretory glands, it prevents the Gq-mediated activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium release.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine ACh->mAChR Binds & Activates Meth Methscopolamine Meth->mAChR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Response Cellular Response (e.g., Contraction, Secretion) DAG->Response Ca_Release->Response G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Combine Reagents: Receptor + [³H]NMS + Test Compound P1->A1 P2 Prepare Radioligand ([³H]NMS) P2->A1 P3 Prepare Serial Dilutions of Methscopolamine P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Separate Bound/Free (Rapid Filtration) A2->A3 D1 Quantify Radioactivity (Scintillation Counting) A3->D1 D2 Plot Competition Curve (% Binding vs. [Compound]) D1->D2 D3 Calculate IC₅₀ and Ki D2->D3

References

Methodological & Application

Preparing Methscopolamine Bromide Solutions for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of methscopolamine bromide solutions intended for in vivo research. This document outlines the necessary materials, step-by-step procedures for dissolution, sterilization, and storage, and includes critical data on solubility, stability, and dosing guidelines for preclinical animal models.

Physicochemical Properties and Solubility

This compound is a quaternary ammonium derivative of scopolamine and acts as a muscarinic acetylcholine receptor antagonist.[1] It is a white crystalline powder that is freely soluble in water and slightly soluble in ethanol.

Table 1: Solubility of this compound

SolventSolubilityReference
WaterFreely soluble (50 mg/mL)[2]
Dimethyl Sulfoxide (DMSO)78 mg/mL
Ethanol (95% v/v)Slightly soluble
AcetoneInsoluble
ChloroformInsoluble[3]

Recommended Solvents and Vehicles for In Vivo Administration

The choice of solvent or vehicle for in vivo studies is critical to ensure the stability, bioavailability, and tolerability of the administered this compound solution.

Table 2: Recommended Vehicle Formulations for In Vivo Studies

FormulationCompositionNotes
Aqueous Solution This compound in sterile 0.9% sodium chloride (saline)Suitable for most parenteral routes. Ensure the final solution is isotonic.
Co-solvent Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineThis vehicle can achieve a this compound concentration of at least 2.5 mg/mL. Prepare by first dissolving the compound in DMSO, then sequentially adding the other components.[1]
Co-solvent Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)Another option for achieving a concentration of at least 2.5 mg/mL.[1]
Oil-based Formulation 10% DMSO, 90% Corn OilSuitable for subcutaneous administration to achieve slow release.[1]

Experimental Protocols

Preparation of a Sterile Aqueous Solution (e.g., 1 mg/mL in Saline)

This protocol describes the preparation of a sterile aqueous solution of this compound suitable for parenteral administration in animal studies.

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline) for injection

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

  • Calibrated balance

  • Aseptic workspace (e.g., laminar flow hood)

Procedure:

  • In an aseptic environment, weigh the required amount of this compound powder. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.

  • Aseptically transfer the powder to a sterile vial.

  • Add the desired volume of sterile 0.9% saline to the vial.

  • Gently agitate the vial until the powder is completely dissolved.

  • Using a sterile syringe, draw up the solution.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a final sterile vial. This step ensures the removal of any potential microbial contamination.

  • Label the vial with the compound name, concentration, date of preparation, and storage conditions.

Diagram 1: Workflow for Preparing a Sterile Aqueous Solution

experimental_workflow cluster_preparation Solution Preparation cluster_sterilization Sterilization cluster_storage Storage weigh Weigh Methscopolamine Bromide Powder dissolve Dissolve in Sterile Saline weigh->dissolve Aseptic Transfer filter Sterile Filtration (0.22 µm filter) dissolve->filter store Store in Sterile Vial filter->store

Caption: Workflow for preparing a sterile aqueous solution of this compound.

Preparation of a Co-solvent Formulation

This protocol is adapted for compounds with lower aqueous solubility or when a specific vehicle is required for the experimental design.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile 0.9% sodium chloride (saline)

  • Sterile vials and tubes

  • Sterile syringes and needles

  • Calibrated balance

  • Aseptic workspace

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the other co-solvents as per the desired formulation (e.g., for Formulation 1 in Table 2, add PEG300, then Tween-80, and finally saline), mixing thoroughly after each addition.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • For in vivo experiments, it is recommended to prepare this working solution fresh on the day of use.[1]

Stability and Storage of Prepared Solutions

The stability of this compound solutions is dependent on the solvent, concentration, and storage conditions.

Table 3: Stability of this compound Solutions

Solution TypeStorage TemperatureStabilityReference
Stock Solution in DMSO-20°CUp to 1 month[1]
Stock Solution in DMSO-80°CUp to 6 months[1]
Aqueous SolutionRoom Temperature (15-30°C)At least 42 days (for scopolamine hydrobromide nasal solution)[4]
Aqueous SolutionRefrigerated (2-8°C)At least 18 days (for scopolamine hydrobromide in polypropylene syringes)[5]

Note: For in vivo studies, it is best practice to use freshly prepared solutions. If storage is necessary, it should be in a sterile, airtight container, protected from light.

In Vivo Dosing Information

Parenteral administration of this compound in rodents has been documented in various studies. The appropriate dose will depend on the research question, the animal model, and the route of administration.

Table 4: Parenteral Dosage of this compound in Rodents (Examples from Literature)

SpeciesRoute of AdministrationDose Range (mg/kg)NotesReference
MouseIntraperitoneal (IP)1Used in studies evaluating effects on memory and cognition.
RatSubcutaneous (SC)0.5 - 1Investigated for effects on gastrointestinal motility.[6]
RatIntravenous (IV)0.1 - 0.5Used in pharmacokinetic studies.

Important Considerations:

  • The oral LD50 in rats is reported to be between 1,352 and 2,617 mg/kg.[3] This value is not directly applicable to parenteral administration and should be used with caution when determining parenteral doses.

  • It is crucial to start with a low dose and escalate as necessary, while closely monitoring the animals for any adverse effects.

  • The maximum recommended injection volumes for common laboratory animals should be adhered to.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound is a competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3 subtypes).[7] By blocking these receptors, it inhibits the effects of the parasympathetic nervous system, leading to a reduction in smooth muscle contraction and glandular secretions.[3] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.

Diagram 2: Signaling Pathway of this compound

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds G_protein G-protein mAChR->G_protein Activates effector Effector Protein (e.g., PLC, AC) G_protein->effector Modulates response Cellular Response (e.g., Contraction, Secretion) effector->response Leads to Methscopolamine Methscopolamine Bromide Methscopolamine->mAChR Blocks

Caption: this compound competitively blocks muscarinic acetylcholine receptors.

References

Application Notes and Protocols for Liquid Chromatography Analysis of Methscopolamine Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for the quantitative analysis of Methscopolamine Bromide in bulk drug substance and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established pharmacopeial methods and published scientific literature, ensuring robustness and reliability for research, quality control, and drug development applications.

I. HPLC Method for this compound Drug Substance (USP)

This method is suitable for the assay and impurity profiling of this compound bulk material. It utilizes a gradient elution to separate the main component from its potential impurities.

Experimental Protocol

1. Chromatographic Conditions:

A summary of the HPLC conditions is provided in the table below.

ParameterSpecification
Stationary Phase L1 packing (C18), 4.6-mm × 10-cm
Mobile Phase Gradient of Solution A and Solution B
Solution A: 850 mL of Buffer solution and 150 mL of acetonitrile[1][2]
Solution B: 500 mL of Buffer solution and 500 mL of acetonitrile[1][2]
Buffer Solution: 5.16 g of sodium 1-hexanesulfonate monohydrate and 3.40 g of monobasic potassium phosphate in 1000 mL of water, adjusted to a pH of 2.8 with 1 M phosphoric acid[1][2]
Gradient Program 0–3 min: 100% A; 3–10 min: 100% to 85% A; 10–10.1 min: 85% to 100% A; 10.1–13 min: 100% A[1]
Flow Rate 3.0 mL/minute[1]
Column Temperature 50°C[1]
Detector UV at 210 nm[1]
Injection Volume 5 µL[1]

2. Preparation of Solutions:

  • Standard Preparation: Accurately weigh and dissolve a quantity of USP this compound Reference Standard (RS) in Solution A to obtain a final concentration of approximately 1.0 mg/mL[1][2].

  • Assay Preparation: Accurately weigh and transfer about 50 mg of this compound to a 50-mL volumetric flask. Dissolve in and dilute to volume with Solution A[1].

3. System Suitability:

  • Resolution: The resolution between methscopolamine and scopolamine should be not less than 1.5[1][2].

  • Tailing Factor: The tailing factor for the methscopolamine peak should not be more than 2.0[1][2].

  • Relative Standard Deviation (RSD): The RSD for six replicate injections of the Standard preparation should not be greater than 1.0%[1].

Data Presentation

Table 1: System Suitability and Impurity Profile Parameters

ParameterAcceptance Criteria
Resolution (Methscopolamine/Scopolamine)≥ 1.5[1][2]
Tailing Factor (Methscopolamine)≤ 2.0[1][2]
RSD of Standard Injections≤ 1.0%[1]
Individual Impurity Limit≤ 0.1%[1]
Total Impurities Limit≤ 0.5%[1]

II. HPLC Method for this compound Tablets (USP)

This method is designed for the assay of this compound in tablet formulations.

Experimental Protocol

1. Chromatographic Conditions:

ParameterSpecification
Stationary Phase L1 packing (C18), 4.6-mm × 25-cm
Mobile Phase 2.6 g of decyl sodium sulfate in 450 mL of water, add 550 mL of methanol, and adjust with 1 N sulfuric acid to a pH of 3.5. Filter and degas the mixture.
Flow Rate Not specified, typically 1.0-1.5 mL/min
Detector UV at 254 nm
Injection Volume Not specified, typically 10-20 µL

2. Preparation of Solutions:

  • Standard Preparation: Accurately weigh about 25 mg of USP this compound RS and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase.

  • Assay Preparation (for 2.5 mg tablets): Place 10 tablets in a 100-mL volumetric flask, add about 50 mL of Mobile Phase, and sonicate for 30 minutes. Shake by mechanical means for 30 minutes, then dilute with Mobile Phase to volume. Filter a portion of the solution through a 0.45-µm PTFE filter[3].

  • Assay Preparation (for 5 mg tablets): Place 10 tablets in a 200-mL volumetric flask, add about 100 mL of Mobile Phase, and sonicate for 30 minutes. Shake by mechanical means for 30 minutes, then dilute with Mobile Phase to volume. Filter a portion of the solution through a 0.45-µm PTFE filter[3].

III. Reversed-Phase Paired-Ion HPLC Method for Veterinary Formulations

This method is suitable for the determination of this compound in the presence of neomycin sulfate in veterinary formulations[4][5].

Experimental Protocol

1. Chromatographic Conditions:

ParameterSpecification
Stationary Phase Reversed-phase C18
Mobile Phase Paired-ion chromatography mobile phase (details not fully specified in the abstract)
Detector UV (wavelength not specified)

2. Sample Preparation:

  • This compound is separated from neomycin sulfate and other excipients by extraction with ethanol[4][5].

  • The sample preparations are then concentrated and redissolved in water before injection[4][5].

  • For soluble powder, a sample equivalent to 2 mg of this compound is shaken with 20.0 mL of 95% ethanol. The supernatant is then evaporated to dryness[4].

  • For bolus formulations, a powdered sample equivalent to 2.5 mg of this compound is extracted with water[4].

Data Presentation

Table 2: Recovery Data for Paired-Ion HPLC Method

FormulationRecovery Range (%)Relative Standard Deviation (%)
Placebo Formulations (n=5)99.7 - 100.7[4]< 2.0[4][5]

IV. Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting start Start weigh_std Weigh USP Methscopolamine Bromide RS start->weigh_std weigh_sample Weigh/Take Sample (Bulk Drug or Tablets) start->weigh_sample dissolve_std Dissolve in Diluent (e.g., Solution A or Mobile Phase) weigh_std->dissolve_std inject Inject Standard and Sample Solutions dissolve_std->inject extract_sample Extract/Dissolve Sample (e.g., Sonication, Shaking) weigh_sample->extract_sample filter_sample Filter Sample (if necessary) extract_sample->filter_sample filter_sample->inject hplc HPLC System (Pump, Injector, Column, Detector) chromatogram Acquire Chromatograms hplc->chromatogram inject->hplc integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Assay/Impurity Content integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC analysis of this compound.

References

Application of Methscopolamine Bromide in Gastrointestinal Motility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing methscopolamine bromide, a peripherally acting muscarinic antagonist, in common preclinical gastrointestinal (GI) motility assays. This document offers a comprehensive guide to understanding its mechanism of action, with practical instructions for both in vitro and in vivo experimental setups.

Introduction

This compound is a quaternary ammonium derivative of scopolamine that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its primary therapeutic application is in the treatment of peptic ulcers and other GI disorders characterized by hypermotility and excessive gastric secretion.[3] By blocking the action of acetylcholine on smooth muscle cells in the GI tract, this compound effectively reduces intestinal spasms and motility.[3][4] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3]

This document details the use of this compound as a research tool to investigate its inhibitory effects on GI motility, providing protocols for the isolated guinea pig ileum assay and the charcoal meal transit assay in mice.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) on gastrointestinal smooth muscle cells.[3] In the gut, the M2 and M3 receptor subtypes are predominantly expressed. The binding of acetylcholine to these receptors initiates a signaling cascade that leads to muscle contraction. This compound's antagonism of these receptors disrupts this pathway, resulting in smooth muscle relaxation and decreased motility.

Signaling Pathway of Muscarinic Receptor Activation in GI Smooth Muscle

Muscarinic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds M2_Receptor M2 Receptor Acetylcholine->M2_Receptor Binds Gq11 Gq/11 M3_Receptor->Gq11 Activates Gi Gi M2_Receptor->Gi Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Relaxation Inhibition of Relaxation cAMP->Relaxation Methscopolamine Methscopolamine Methscopolamine->M3_Receptor Blocks Methscopolamine->M2_Receptor Blocks

Caption: Muscarinic receptor signaling in GI smooth muscle.

Quantitative Data

The following tables summarize the quantitative effects of this compound in relevant assays.

Table 1: In Vitro Antagonist Affinity of this compound

ParameterTissue/PreparationValueReference(s)
pA2Rat Ileum10.47 ± 0.10[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Table 2: In Vivo Effect of this compound on Gastrointestinal Transit (Qualitative Summary)

AssaySpeciesEffectExpected OutcomeReference(s)
Charcoal Meal TransitMice/RatsInhibition of GI MotilityDose-dependent decrease in the distance traveled by the charcoal meal.[3][4]

Experimental Protocols

In Vitro Assay: Isolated Guinea Pig Ileum

This assay assesses the effect of this compound on acetylcholine-induced contractions of isolated guinea pig ileum, a classic model for studying smooth muscle pharmacology.

Isolated Guinea Pig Ileum Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Sacrifice Sacrifice Guinea Pig Isolate Isolate Ileum Segment Sacrifice->Isolate Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Agonist_CRC Generate Acetylcholine Concentration-Response Curve Equilibrate->Agonist_CRC Incubate_Antagonist Incubate with This compound Agonist_CRC->Incubate_Antagonist Agonist_CRC_Antagonist Generate Acetylcholine CRC in presence of Antagonist Incubate_Antagonist->Agonist_CRC_Antagonist Measure_Contraction Measure Contraction Amplitude Agonist_CRC_Antagonist->Measure_Contraction Schild_Plot Construct Schild Plot Measure_Contraction->Schild_Plot Calculate_pA2 Calculate pA2 Value Schild_Plot->Calculate_pA2

Caption: Workflow for the isolated guinea pig ileum assay.

  • Guinea pig

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Acetylcholine chloride

  • This compound

  • Organ bath with aeration (95% O2 / 5% CO2) and temperature control (37°C)

  • Isotonic transducer and data acquisition system

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing Tyrode's solution.

    • Gently flush the lumen to remove contents and cut the ileum into 2-3 cm segments.

  • Mounting the Tissue:

    • Mount a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated.

    • Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

  • Experimental Procedure:

    • Control Concentration-Response Curve (CRC):

      • Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath.

      • Record the contractile response at each concentration until a maximal response is achieved.

      • Wash the tissue extensively to return to baseline.

    • Antagonist Incubation:

      • Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).

    • CRC in the Presence of Antagonist:

      • Repeat the acetylcholine CRC in the presence of this compound.

      • Repeat the procedure with different concentrations of this compound.

  • Data Analysis:

    • Measure the amplitude of contraction at each acetylcholine concentration.

    • Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.

    • Perform a Schild regression analysis to determine the pA2 value for this compound.

In Vivo Assay: Charcoal Meal Transit in Mice

This assay evaluates the effect of this compound on overall gastrointestinal transit time in conscious mice.

Charcoal Meal Transit Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Fast_Mice Fast Mice Overnight Group_Mice Group and Weigh Mice Fast_Mice->Group_Mice Administer_Drug Administer Methscopolamine Bromide or Vehicle Group_Mice->Administer_Drug Wait Wait for Drug Absorption (e.g., 30 min) Administer_Drug->Wait Administer_Charcoal Administer Charcoal Meal Wait->Administer_Charcoal Wait_Transit Wait for Transit (e.g., 20-30 min) Administer_Charcoal->Wait_Transit Euthanize Euthanize Mice Wait_Transit->Euthanize Dissect_Intestine Dissect Small Intestine Euthanize->Dissect_Intestine Measure_Length Measure Total Intestine Length and Charcoal Travel Distance Dissect_Intestine->Measure_Length Calculate_Transit Calculate % Transit Measure_Length->Calculate_Transit

Caption: Workflow for the charcoal meal transit assay in mice.

  • Mice (e.g., Swiss albino)

  • This compound

  • Vehicle (e.g., saline or distilled water)

  • Charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia)

  • Oral gavage needles

  • Animal Preparation:

    • Fast mice overnight (approximately 12-18 hours) with free access to water.

    • Divide the mice into control and treatment groups.

  • Drug Administration:

    • Administer this compound (at various doses) or vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Charcoal Meal Administration:

    • After a set time following drug administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal suspension (e.g., 0.1 mL/10 g body weight) to each mouse by oral gavage.

  • Transit Time and Measurement:

    • After a specific time (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice.

    • Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading front of the charcoal.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each mouse using the following formula:

      • % Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100

    • Compare the mean % transit between the control and this compound-treated groups using appropriate statistical tests.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of muscarinic receptors in gastrointestinal motility. The protocols provided herein offer standardized methods for assessing its inhibitory effects. The quantitative data, though limited in the public domain, confirms its potent antimuscarinic activity. Researchers can adapt these protocols to explore the therapeutic potential of novel compounds targeting cholinergic pathways in the gut.

References

Effective Dosage of Methscopolamine Bromide for Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage of methscopolamine bromide in various rodent models. The information is intended to guide researchers in designing and conducting studies to evaluate the pharmacological effects of this muscarinic acetylcholine receptor antagonist.

This compound, a quaternary ammonium derivative of scopolamine, is a peripherally acting antimuscarinic agent. Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, primarily the M3 subtype, leading to a reduction in smooth muscle contractions and glandular secretions.[1][2][3] Due to its charged nature, it has limited ability to cross the blood-brain barrier, resulting in minimal central nervous system effects compared to other anticholinergic agents.[3] This property makes it a valuable tool for studying peripheral cholinergic signaling and for investigating therapeutic applications related to gastrointestinal and other smooth muscle disorders.

Quantitative Data on this compound Dosage in Rodent Studies

The following tables summarize the available quantitative data on the lethal and effective doses of this compound in mice and rats across different experimental contexts.

Table 1: Lethal Dose (LD50) of this compound in Rodents

Rodent SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral1,352 - 2,617
MouseOral619
MouseIntraperitoneal150
MouseSubcutaneous558

Table 2: Effective Doses of this compound in Rodent Behavioral Studies

Rodent SpeciesStudy TypeRoute of AdministrationDosage (mg/kg)Observed Effects
RatOne-way shuttle box avoidanceNot Specified1.0, 10.0Increased avoidance and escape latencies at the highest dose.
RatFixed-consecutive-number scheduleNot Specified0.08, 0.16, 0.32Dose-dependent decrease in response rates.

Signaling Pathway of this compound

This compound exerts its effects by blocking the M3 muscarinic acetylcholine receptor, which is coupled to the Gq protein. This blockade inhibits the downstream signaling cascade that is normally initiated by acetylcholine.

M3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates Methscopolamine Methscopolamine Bromide Methscopolamine->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Physiological_Response PKC->Physiological_Response

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effects of this compound in rodent models.

Pylorus Ligation-Induced Gastric Secretion and Ulceration in Rats

This model is used to assess the antisecretory and anti-ulcer activity of this compound.

Experimental Workflow:

Pylorus_Ligation_Workflow A 1. Animal Preparation - Fast rats for 24-48 hours (water ad libitum) - Acclimatize to housing conditions B 2. Drug Administration - Administer this compound or vehicle - Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.) A->B C 3. Surgical Procedure - Anesthetize the rat (e.g., isoflurane) - Perform midline laparotomy - Ligate the pylorus with a silk suture B->C D 4. Post-operative Period - Suture the abdominal wall - Allow recovery from anesthesia - House individually for 4-19 hours C->D E 5. Sample Collection - Euthanize the rat - Clamp the esophagus - Collect gastric contents D->E F 6. Analysis - Measure volume of gastric juice - Determine pH and total acidity - Score for ulcer formation E->F

Pylorus Ligation Experimental Workflow

Detailed Methodology:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used. The animals are fasted for 24 to 48 hours before the experiment but are allowed free access to water. This ensures an empty stomach at the time of the procedure.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). The drug is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at the desired doses 30 minutes before the surgical procedure. A control group receives the vehicle only.

  • Surgical Procedure:

    • Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Shave the abdominal area and disinfect with 70% ethanol.

    • Make a midline incision of about 1 cm in the abdomen just below the xiphoid process to expose the stomach.

    • Gently isolate the pyloric end of the stomach and ligate it with a non-absorbable silk suture. Care must be taken to avoid damaging the blood vessels.

  • Post-operative Period:

    • Close the abdominal wall with sutures.

    • Allow the animal to recover from anesthesia.

    • House the rats individually in cages with raised mesh bottoms to prevent coprophagy. The post-ligation period can range from 4 to 19 hours.

  • Sample Collection:

    • At the end of the experimental period, euthanize the rats using an approved method (e.g., CO2 inhalation).

    • Open the abdomen and clamp the esophagus.

    • Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

  • Analysis:

    • Gastric Volume: Centrifuge the gastric contents at 1000 rpm for 10 minutes and measure the volume of the supernatant.

    • pH and Acidity: Determine the pH of the gastric juice using a pH meter. Total acidity can be determined by titrating the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).

    • Ulcer Index: Open the stomach along the greater curvature, rinse with saline, and examine for ulcers under a dissecting microscope. The severity of ulcers can be scored based on their number and size.

Assessment of Gastric Emptying in Mice

This protocol is used to evaluate the effect of this compound on gastric motility.

Experimental Workflow:

Gastric_Emptying_Workflow A 1. Animal Preparation - Fast mice for 12-16 hours (water ad libitum) - House individually to prevent coprophagy B 2. Drug Administration - Administer this compound or vehicle - Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.) A->B C 3. Test Meal Administration - Administer a non-absorbable marker (e.g., phenol red in methylcellulose) via oral gavage B->C D 4. Experimental Period - Wait for a defined period (e.g., 20-30 minutes) C->D E 5. Sample Collection - Euthanize the mouse - Clamp the pylorus and cardia - Excise the stomach D->E F 6. Analysis - Homogenize the stomach in alkaline solution - Centrifuge and measure the absorbance of the supernatant - Calculate the percentage of gastric emptying E->F

Gastric Emptying Assessment Workflow

Detailed Methodology:

  • Animal Preparation: Male C57BL/6 or other suitable mouse strains (20-25 g) are used. The animals are fasted overnight (12-16 hours) with free access to water. They should be housed in cages with wire mesh floors to prevent coprophagy.

  • Drug Administration: Administer this compound or vehicle i.p. or s.c. at the desired doses 15-30 minutes before the test meal.

  • Test Meal Administration: A non-absorbable marker is used to quantify gastric emptying. A common test meal consists of 1.5% methylcellulose containing 0.5 mg/mL phenol red. Administer a fixed volume (e.g., 0.1 mL per 10 g body weight) of the test meal via oral gavage.

  • Experimental Period: After administration of the test meal, the mice are returned to their cages for a specific period, typically 20 to 30 minutes.

  • Sample Collection:

    • Euthanize the mice by an approved method.

    • Immediately open the abdomen, and clamp the pylorus and the cardiac end of the stomach.

    • Carefully excise the stomach.

  • Analysis:

    • The amount of phenol red remaining in the stomach is quantified. To do this, the entire stomach is placed in a tube with a known volume of an alkaline solution (e.g., 0.1 N NaOH) and homogenized.

    • The homogenate is centrifuged, and the absorbance of the supernatant is read on a spectrophotometer at 560 nm.

    • A standard curve for phenol red is prepared to calculate the amount of marker remaining in the stomach.

    • The percentage of gastric emptying is calculated using the following formula:

      • Gastric Emptying (%) = (1 - (Amount of marker in the stomach at time t / Average amount of marker in the stomach at time 0)) x 100

    • To determine the average amount of marker at time 0, a separate group of mice is euthanized immediately after receiving the test meal.

These protocols provide a framework for investigating the effects of this compound in rodents. The specific dosages, timing, and endpoints should be optimized based on the research question and the specific rodent strain being used.

References

Application Notes and Protocols for Methscopolamine Bromide in Gastric Secretion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methscopolamine bromide in studying gastric secretion, including its mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols.

Introduction

This compound is a peripherally acting anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (M3 subtype) in the gastrointestinal tract.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, making it a valuable tool for selectively studying the peripheral cholinergic pathways involved in gastric acid secretion without significant central nervous system side effects. In preclinical research, this compound is frequently employed to investigate the role of cholinergic signaling in regulating gastric acid and pepsin output, and to evaluate the efficacy of new anti-ulcer and antisecretory drug candidates.

Mechanism of Action

This compound exerts its antisecretory effect by blocking the action of acetylcholine on muscarinic M3 receptors located on parietal cells and ECL cells in the gastric mucosa. Acetylcholine, released from postganglionic vagal nerve endings, is a primary stimulant of gastric acid secretion. By competitively inhibiting acetylcholine binding, this compound effectively reduces both basal and stimulated gastric acid secretion.

dot

Methscopolamine_Signaling_Pathway cluster_1 Parietal Cell Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to H_K_ATPase H+/K+ ATPase (Proton Pump) M3_Receptor->H_K_ATPase Activates H_ion H+ H_K_ATPase->H_ion Secretes Methscopolamine_Bromide Methscopolamine Bromide Methscopolamine_Bromide->M3_Receptor Blocks

Caption: Signaling pathway of this compound in inhibiting gastric acid secretion.

Quantitative Data on Gastric Secretion Inhibition

The following table summarizes the quantitative effects of this compound on various gastric secretion parameters in a restraint-induced ulcer model in rats.

ParameterControl (Restraint Only)This compound + RestraintPercent Change
Gastric Juice Volume (mL)Markedly ReducedFurther Reduced-
Gastric Acid OutputMarkedly ReducedFurther Reduced-
Hexosamine ConcentrationModerately Reduced3-4 Fold Increase+300-400%
Ulcer FormationPresentPrevented-100%

Data adapted from Robert A, Nezamis JE. J Pharm Pharmacol. 1964 Oct;16:690-5.[1] Note: Specific dosages and absolute values were not available in the abstract.

Experimental Protocols

A widely used method to study the effects of compounds on gastric secretion is the pylorus ligation model in rats, first described by Shay et al. (1945). This model leads to the accumulation of gastric secretions, allowing for the measurement of volume, acidity, and other parameters.

Protocol: Pylorus Ligation-Induced Gastric Ulcer Model in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Vehicle (e.g., normal saline or 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ether, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, sutures)

  • Centrifuge tubes

  • pH meter

  • Burette and 0.01 N NaOH for titration

  • Topfer's reagent and phenolphthalein indicator

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water. This ensures an empty stomach at the time of ligation.

  • Drug Administration: Administer this compound or the vehicle control to the respective groups of rats. The route of administration (e.g., oral gavage, subcutaneous injection) and the timing relative to the surgery should be consistent.

  • Anesthesia: Anesthetize the rats using a suitable anesthetic agent.

  • Surgical Procedure (Pylorus Ligation):

    • Make a small midline incision in the abdomen below the xiphoid process.

    • Locate the pyloric end of the stomach and carefully ligate it with a silk suture. Ensure that the blood vessels are not occluded.

    • Close the abdominal wall with sutures.

  • Recovery and Secretion Accumulation: Allow the animals to recover in individual cages. Gastric secretions will accumulate in the stomach for a predetermined period, typically 4 to 19 hours.[2][3]

  • Sample Collection:

    • At the end of the experimental period, euthanize the rats via an approved method (e.g., CO2 asphyxiation).

    • Open the abdomen and place a ligature at the esophageal end of the stomach.

    • Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Contents:

    • Volume: Measure the volume of the collected gastric juice.

    • pH: Determine the pH of the gastric juice using a pH meter.

    • Free and Total Acidity:

      • Centrifuge the gastric contents at 2000 rpm for 10 minutes.[4]

      • Take a 1 mL aliquot of the supernatant.

      • Titrate with 0.01 N NaOH using Topfer's reagent as an indicator until the solution turns salmon pink (endpoint for free acidity).

      • Continue the titration with 0.01 N NaOH using phenolphthalein as an indicator until the solution turns pink (endpoint for total acidity).

    • Ulcer Index:

      • Open the stomach along the greater curvature and rinse with saline.

      • Examine the gastric mucosa for ulcers and score them based on their number and severity.

dot

Pylorus_Ligation_Workflow Start Start Fasting Animal Fasting (24-48h) Start->Fasting Drug_Admin Administer this compound or Vehicle Fasting->Drug_Admin Anesthesia Anesthetize Animal Drug_Admin->Anesthesia Pylorus_Ligation Surgical Pylorus Ligation Anesthesia->Pylorus_Ligation Recovery Recovery and Secretion Accumulation (4-19h) Pylorus_Ligation->Recovery Euthanasia Euthanize Animal Recovery->Euthanasia Stomach_Removal Remove Stomach and Collect Gastric Contents Euthanasia->Stomach_Removal Analysis Analyze Gastric Contents: - Volume - pH - Acidity - Ulcer Index Stomach_Removal->Analysis End End Analysis->End

Caption: Experimental workflow for the pylorus ligation model in rats.

Conclusion

This compound is a valuable pharmacological tool for investigating the cholinergic pathways of gastric secretion. The pylorus ligation model in rats provides a robust and reproducible method for quantifying the antisecretory effects of this and other compounds. The provided protocols and data serve as a foundational guide for researchers in the field of gastroenterology and drug development. Further dose-response studies are recommended to fully characterize the inhibitory profile of this compound in various preclinical models.

References

Application Notes and Protocols for Methscopolamine Bromide in Peripheral M2/M3 Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide is a quaternary ammonium derivative of scopolamine that functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, leading to predominantly peripheral effects. This property makes it a valuable tool for researchers investigating the physiological roles of peripheral muscarinic receptors, particularly the M2 and M3 subtypes, in various organ systems. These application notes provide detailed protocols for utilizing this compound to block peripheral M2 and M3 receptors in both in vitro and in vivo experimental settings.

Mechanism of Action

This compound acts by competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to muscarinic receptors.[2] In peripheral tissues, M2 and M3 receptors are crucial for mediating parasympathetic responses.

  • M2 Receptors: Primarily found in the heart, presynaptic nerve terminals, and smooth muscle. Their activation leads to a decrease in heart rate (bradycardia) and inhibition of further acetylcholine release.

  • M3 Receptors: Predominantly located in smooth muscle (e.g., gastrointestinal tract, bronchi, bladder), exocrine glands, and the eye. Their activation causes smooth muscle contraction, glandular secretion, and pupillary constriction.

By blocking these receptors, this compound can inhibit or reverse these parasympathetic effects, leading to outcomes such as reduced gastrointestinal motility and decreased salivary and gastric secretions.[3]

Data Presentation

The following table summarizes the available quantitative data on the binding affinity of methscopolamine for human muscarinic M2 and M3 receptors. This data is essential for determining appropriate experimental concentrations.

Receptor SubtypeLigandAssay TypeSpeciesKi (nM)Reference
Muscarinic Acetylcholine Receptor M2MethscopolamineRadioligand BindingHuman9.82[4]
Muscarinic Acetylcholine Receptor M3MethscopolamineRadioligand BindingHuman10.40[4]

Note: Ki represents the inhibition constant and is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

In Vitro Protocol: Isolated Guinea Pig Ileum Contraction Assay

This protocol describes a classic isolated organ bath experiment to evaluate the antagonistic effect of this compound on M3 receptor-mediated smooth muscle contraction in the guinea pig ileum.[5][6][7]

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

  • This compound

  • Acetylcholine (ACh) chloride

  • Isolated organ bath system with a force-displacement transducer

  • Carbogen gas (95% O2, 5% CO2)

  • Standard dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing pre-warmed (37°C) and carbogen-aerated Tyrode's solution.

    • Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

    • Cut the ileum into 2-3 cm segments.

  • Tissue Mounting:

    • Mount a segment of the ileum in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline contractile response.

    • Wash the tissue thoroughly and allow it to return to baseline.

    • Introduce a known concentration of this compound into the bath and allow it to incubate for a predetermined time (e.g., 20-30 minutes).

    • In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

    • Repeat this process with increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak contractile response at each acetylcholine concentration.

    • Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.

    • A rightward shift in the acetylcholine concentration-response curve in the presence of this compound indicates competitive antagonism.

    • The data can be further analyzed using a Schild plot to determine the pA2 value, which provides a quantitative measure of the antagonist's potency.

In Vivo Protocol: Charcoal Meal Gastrointestinal Transit Assay in Mice

This protocol is designed to assess the inhibitory effect of this compound on M3 receptor-mediated gastrointestinal motility in mice.[8][9][10][11]

Materials:

  • Male or female mice (e.g., C57BL/6, 8-12 weeks old)

  • This compound

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 1% methylcellulose)

  • Vehicle (e.g., saline or water)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Preparation:

    • Fast the mice overnight (approximately 12-18 hours) with free access to water to ensure an empty stomach and upper gastrointestinal tract.[9]

  • Drug Administration:

    • Randomly assign mice to treatment groups (vehicle control and one or more doses of this compound).

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before the charcoal meal (e.g., 30 minutes).

  • Charcoal Meal Administration:

    • Administer a standardized volume of the charcoal meal (e.g., 0.1 mL per 10 g of body weight) to each mouse via oral gavage.

  • Transit Time Measurement:

    • After a specific time (e.g., 20-30 minutes) following charcoal meal administration, humanely euthanize the mice by cervical dislocation.

    • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

    • Lay the intestine flat on a surface without stretching and measure its total length.

    • Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the mean gastrointestinal transit between the vehicle-treated and this compound-treated groups.

    • A significant decrease in the percentage of intestinal transit in the this compound group indicates inhibition of gastrointestinal motility.

Visualizations

M2_M3_Signaling_Pathways cluster_M2 M2 Receptor Pathway cluster_M3 M3 Receptor Pathway ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ACh_M3 Acetylcholine M3 M3 Receptor ACh_M3->M3 Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction / Glandular Secretion Ca->Contraction PKC->Contraction Methscopolamine Methscopolamine Bromide Methscopolamine->M2 Methscopolamine->M3 InVitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Isolation Isolate Ileum Segment Euthanasia->Isolation Cleaning Clean and Section Ileum Isolation->Cleaning Mounting Mount Tissue in Organ Bath Cleaning->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration ACh_Baseline Baseline ACh Concentration-Response Equilibration->ACh_Baseline Washout1 Washout ACh_Baseline->Washout1 Meth_Incubation Incubate with This compound Washout1->Meth_Incubation ACh_Post_Meth ACh Concentration-Response (with Methscopolamine) Meth_Incubation->ACh_Post_Meth Plotting Plot Concentration- Response Curves ACh_Post_Meth->Plotting Schild Schild Plot Analysis (pA2) Plotting->Schild InVivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Fasting Overnight Fasting of Mice Grouping Randomize into Treatment Groups Fasting->Grouping Drug_Admin Administer Methscopolamine Bromide or Vehicle Grouping->Drug_Admin Charcoal_Admin Administer Charcoal Meal Drug_Admin->Charcoal_Admin Wait Wait for Transit Time Charcoal_Admin->Wait Euthanize Euthanize Mice Wait->Euthanize Dissection Dissect Small Intestine Euthanize->Dissection Measure_Total Measure Total Intestinal Length Dissection->Measure_Total Measure_Transit Measure Charcoal Transit Distance Dissection->Measure_Transit Calculate_Percent Calculate % Transit Measure_Total->Calculate_Percent Measure_Transit->Calculate_Percent Compare_Groups Compare Treatment Groups Calculate_Percent->Compare_Groups

References

Application Notes and Protocols for Methscopolamine Bromide Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting drug interaction studies for methscopolamine bromide, a peripherally acting muscarinic antagonist. The protocols outlined below cover essential in vitro and in vivo experimental designs to assess the potential for both pharmacokinetic and pharmacodynamic interactions, in line with regulatory expectations.

Introduction to this compound and Drug Interaction Potential

This compound is a quaternary ammonium antimuscarinic agent that selectively antagonizes muscarinic acetylcholine receptors (mAChRs).[1] Its peripheral action makes it useful for treating conditions such as peptic ulcers and gastrointestinal spasms.[2] Given that polypharmacy is common in patients who may receive this compound, a thorough evaluation of its drug-drug interaction (DDI) potential is crucial to ensure patient safety and therapeutic efficacy.

The primary mechanisms of interaction to consider are:

  • Pharmacokinetic Interactions: Alterations in the absorption, distribution, metabolism, and excretion (ADME) of this compound or co-administered drugs. This primarily involves interactions with drug-metabolizing enzymes like Cytochrome P450 (CYP) and drug transporters such as P-glycoprotein (P-gp).

  • Pharmacodynamic Interactions: Additive or antagonistic effects at the receptor level. For this compound, this most commonly involves additive anticholinergic effects when co-administered with other drugs possessing antimuscarinic properties, such as tricyclic antidepressants and antipsychotics.[3][4][5]

In Vitro Drug Interaction Studies

In vitro assays are fundamental in early-stage drug development to identify potential DDI liabilities.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit major CYP isoforms responsible for the metabolism of a vast number of drugs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP enzymes.

Experimental Protocol:

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • CYP isoform-specific probe substrates and their known inhibitors (positive controls) (See Table 1)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting stock solutions in the incubation buffer.

  • Incubation:

    • In a 96-well plate, add potassium phosphate buffer, HLM, and the NADPH regenerating system.

    • Add a series of concentrations of this compound to the wells. Include a vehicle control (no inhibitor) and a positive control inhibitor for each CYP isoform.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP-specific probe substrate.

    • Incubate at 37°C for the specified time (optimized for each substrate to ensure linear metabolite formation).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Data Presentation:

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control InhibitorThis compound IC50 (µM)
CYP1A2PhenacetinAcetaminophenFluvoxamine[Experimental Value]
CYP2C9Diclofenac4'-HydroxydiclofenacSulfaphenazole[Experimental Value]
CYP2C19(S)-Mephenytoin4'-Hydroxy-mephenytoinTiclopidine[Experimental Value]
CYP2D6Bufuralol1'-HydroxybufuralolQuinidine[Experimental Value]
CYP3A4Midazolam1'-HydroxymidazolamKetoconazole[Experimental Value]

Table 1: Example Data Table for CYP450 Inhibition Assay

P-glycoprotein (P-gp) Inhibition Assay

This assay evaluates whether this compound is an inhibitor of the P-gp efflux transporter, which can affect the absorption and distribution of other drugs.

Objective: To determine if this compound inhibits P-gp mediated transport and to calculate an IC50 value if inhibition is observed.

Experimental Protocol:

Materials:

  • Caco-2 cell line (or other suitable cell line expressing P-gp, e.g., MDCK-MDR1)

  • Transwell inserts (e.g., 24-well format)

  • Complete cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Digoxin (a known P-gp substrate)

  • Verapamil (a known P-gp inhibitor, positive control)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[7]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value of ≥250 Ω·cm² is generally acceptable.[7]

  • Transport Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add digoxin (at a concentration below its Km for P-gp) with and without various concentrations of this compound or verapamil to the apical (A) side. Add fresh HBSS to the basolateral (B) side.

    • Basolateral to Apical (B-A) Transport: Add digoxin with and without various concentrations of this compound or verapamil to the basolateral (B) side. Add fresh HBSS to the apical (A) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

    • Quantify the concentration of digoxin in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.[7]

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

    • Determine the IC50 of this compound for P-gp inhibition by plotting the percentage of inhibition of the efflux ratio against the logarithm of the this compound concentration.

Data Presentation:

Test CompoundConcentration (µM)Papp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Digoxin (Control)1[Value][Value][Value]
Digoxin + Verapamil100[Value][Value][Value]
Digoxin + Methscopolamine Br1[Value][Value][Value]
Digoxin + Methscopolamine Br10[Value][Value][Value]
Digoxin + Methscopolamine Br100[Value][Value][Value]

Table 2: Example Data Table for P-gp Inhibition Assay

In Vivo Drug Interaction Studies

In vivo studies in animal models are conducted to confirm and characterize potential DDIs observed in vitro.

Pharmacokinetic Interaction Study in Rats

Objective: To evaluate the effect of a potent CYP3A4 inhibitor (e.g., itraconazole) on the pharmacokinetics of this compound in rats.

Experimental Protocol:

Animals: Male Sprague-Dawley rats (8-10 weeks old).

Study Design:

  • Group 1 (Control): Administer vehicle followed by a single oral dose of this compound.

  • Group 2 (Test): Administer itraconazole (a potent CYP3A4 inhibitor) for several days to achieve steady-state inhibition, followed by a single oral dose of this compound on the final day.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the study.

  • Dosing:

    • Administer the vehicle or itraconazole orally at the predetermined dose and schedule.

    • On the day of the pharmacokinetic study, administer a single oral dose of this compound to all animals.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-methscopolamine bromide administration.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t1/2) for both groups.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the control and test groups using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation:

Pharmacokinetic ParameterThis compound Alone (Mean ± SD)This compound + Itraconazole (Mean ± SD)% Changep-value
AUC₀₋t (ng*h/mL)[Value][Value][Value][Value]
Cmax (ng/mL)[Value][Value][Value][Value]
Tmax (h)[Value][Value]N/AN/A
t₁/₂ (h)[Value][Value][Value][Value]

Table 3: Pharmacokinetic Parameters of this compound in Rats

Pharmacodynamic Interaction Study in Rats

Objective: To assess the potentiation of anticholinergic effects when this compound is co-administered with another drug having anticholinergic properties (e.g., a tricyclic antidepressant like amitriptyline).

Experimental Protocol:

Animals: Male Sprague-Dawley rats.

Study Design:

  • Group 1: Vehicle control.

  • Group 2: this compound alone.

  • Group 3: Amitriptyline alone.

  • Group 4: this compound + Amitriptyline.

Procedure:

  • Dosing: Administer the respective drugs or vehicle via an appropriate route (e.g., oral or intraperitoneal).

  • Pharmacodynamic Assessments: At various time points after dosing, assess pharmacodynamic endpoints indicative of anticholinergic activity. Examples include:

    • Salivation: Measure the amount of saliva produced in response to a cholinergic agonist like pilocarpine.

    • Mydriasis: Measure pupil diameter.

    • Gastrointestinal Motility: Measure the transit of a charcoal meal through the gastrointestinal tract.

  • Data Analysis: Compare the pharmacodynamic responses between the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).

Data Presentation:

Treatment GroupPilocarpine-Induced Salivation (mg/5 min) (Mean ± SD)Pupil Diameter (mm) (Mean ± SD)Charcoal Meal Transit (%) (Mean ± SD)
Vehicle[Value][Value][Value]
This compound[Value][Value][Value]
Amitriptyline[Value][Value][Value]
Methscopolamine Br + Amitriptyline[Value][Value][Value]

Table 4: Pharmacodynamic Effects in Rats

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by blocking muscarinic acetylcholine receptors, primarily M1, M2, and M3 subtypes.[1] These receptors are coupled to different G proteins and initiate distinct intracellular signaling cascades.

Gq_Pathway cluster_membrane Cell Membrane Methscopolamine Methscopolamine Bromide M1_M3 M1/M3 Receptor Methscopolamine->M1_M3 Blocks Gq Gq Protein M1_M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Response PKC->Response

Gq-coupled M1/M3 receptor signaling pathway blocked by methscopolamine.

Gi_Pathway cluster_membrane Cell Membrane Methscopolamine Methscopolamine Bromide M2 M2 Receptor Methscopolamine->M2 Blocks Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Gi-coupled M2 receptor signaling pathway blocked by methscopolamine.

Experimental Workflow for In Vitro DDI Screening

The following diagram illustrates the general workflow for in vitro screening of this compound for potential drug-drug interactions.

DDI_Workflow Start Start: Methscopolamine Bromide Candidate CYP_Assay CYP450 Inhibition Assay (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) Start->CYP_Assay PGP_Assay P-glycoprotein (P-gp) Inhibition Assay Start->PGP_Assay PD_Screening Pharmacodynamic Screening (e.g., Receptor Binding Assays) Start->PD_Screening CYP_Results Determine IC50 values CYP_Assay->CYP_Results PGP_Results Determine IC50 and Efflux Ratio PGP_Assay->PGP_Results Risk_Assessment Risk Assessment: Compare in vitro data with expected clinical concentrations CYP_Results->Risk_Assessment PGP_Results->Risk_Assessment Low_Risk Low Risk of Pharmacokinetic Interaction Risk_Assessment->Low_Risk No significant inhibition High_Risk Potential for Clinically Relevant Interaction Risk_Assessment->High_Risk Significant inhibition In_Vivo_Studies Proceed to In Vivo Interaction Studies High_Risk->In_Vivo_Studies PD_Risk Assess Risk of Additive Pharmacodynamic Effects PD_Screening->PD_Risk PD_High_Risk Potential for Additive Anticholinergic Effects PD_Risk->PD_High_Risk PD_High_Risk->In_Vivo_Studies

Workflow for in vitro DDI screening of this compound.

Regulatory Considerations

The design and interpretation of drug interaction studies should be guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10] Key guidance documents provide a framework for when to conduct in vitro and in vivo studies and how to use the data to inform clinical practice and drug labeling.[11] It is recommended to consult the latest versions of these guidelines throughout the drug development process.

Conclusion

A systematic and thorough evaluation of the drug interaction potential of this compound is essential. The protocols and application notes provided herein offer a framework for conducting these critical studies. The data generated will aid in understanding the risk of both pharmacokinetic and pharmacodynamic interactions, ultimately contributing to the safe and effective use of this compound in clinical practice.

References

Application Notes and Protocols: Methscopolamine Bromide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide is a quaternary ammonium derivative of scopolamine and a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its positive charge limits its ability to cross the blood-brain barrier, making it a peripherally acting agent. In cell culture, this compound and its active cation, N-methylscopolamine, are valuable tools for investigating the role of mAChRs in a multitude of cellular processes. These application notes provide an overview of its use in cell culture, including its mechanism of action and applications in studying cancer biology and neurobiology. Detailed protocols for key in vitro assays are also provided.

Mechanism of Action

This compound functions by competitively blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) to muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. By inhibiting this interaction, this compound can modulate a variety of cellular responses.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound's antagonism of these pathways makes it a useful tool for dissecting the roles of muscarinic signaling in cell proliferation, differentiation, migration, and apoptosis.

Signaling Pathways

The primary signaling pathways affected by this compound are those downstream of the muscarinic acetylcholine receptors.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_M1M3M5 Acetylcholine M1M3M5 M1, M3, M5 Receptors ACh_M1M3M5->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 Methscopolamine_M1M3M5 Methscopolamine Bromide Methscopolamine_M1M3M5->M1M3M5 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response (e.g., Proliferation, Contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 ACh_M2M4 Acetylcholine M2M4 M2, M4 Receptors ACh_M2M4->M2M4 Gio Gi/o M2M4->Gio Methscopolamine_M2M4 Methscopolamine Bromide Methscopolamine_M2M4->M2M4 AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response2 Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response2

Figure 1: Muscarinic Receptor Signaling Pathways Antagonized by this compound.

Cell Culture Applications

Cancer Research

Emerging evidence suggests that the cholinergic system, including mAChRs, plays a role in the proliferation and progression of various cancers. This compound can be used to investigate these phenomena in cell culture models.

  • Inhibition of Cell Proliferation: Studies have shown that muscarinic receptor antagonists can inhibit the growth of cancer cell lines, such as small cell lung carcinoma and neuroblastoma.[1][2][3] this compound can be used in cell viability and proliferation assays (e.g., MTT, BrdU) to determine its dose-dependent effects on different cancer cell lines.

  • Induction of Apoptosis: By blocking survival signals mediated by mAChRs, this compound may induce apoptosis in cancer cells. This can be assessed using techniques like Annexin V/PI staining and caspase activity assays.

  • Modulation of Cell Adhesion and Migration: Cholinergic signaling can influence cell adhesion and migration. The effect of this compound on these processes can be studied using cell adhesion assays and wound-healing or transwell migration assays.

  • Investigation of Signaling Pathways: this compound can be used to probe the involvement of mAChR-mediated signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, in cancer cell growth and survival.[1][3]

Neurobiology Research

Muscarinic receptors are abundant in the central and peripheral nervous systems and are involved in a wide range of neuronal functions. While this compound's peripheral action is its primary clinical feature, in cell culture models of neuronal cells, it can be used to:

  • Characterize Muscarinic Receptor Subtypes: In competition binding assays using radiolabeled ligands like [3H]-N-methylscopolamine, unlabeled this compound can be used to determine the binding affinities (Ki) for different mAChR subtypes expressed in neuronal cell lines (e.g., SH-SY5Y neuroblastoma) or primary neurons.[4][5]

  • Study Neuronal Excitability: Muscarinic receptor activation can modulate neuronal excitability. The antagonistic effect of this compound on these processes can be studied using techniques like calcium imaging and patch-clamp electrophysiology.[4]

  • Investigate Neurotransmitter Release: Presynaptic mAChRs can regulate the release of various neurotransmitters. In vitro models of synaptosomes or cultured neurons can be used to study the effect of this compound on neurotransmitter release.

Quantitative Data Summary

The following tables summarize available quantitative data for N-methylscopolamine (the active moiety of this compound) in various cell-based assays.

Table 1: Binding Affinities (Kd and Ki) of N-methylscopolamine for Muscarinic Receptor Subtypes

Cell LineReceptor SubtypeRadioligandAssay TypeKd (nM)Ki (nM)Reference(s)
CHOM1[3H]-NMSSaturation Binding0.18-[6]
CHOM2[3H]-NMSSaturation Binding0.215-[6]
CHOM3[3H]-NMSSaturation Binding0.11-[6]
CHOM4[3H]-NMSSaturation Binding0.12-[6]
Cerebellar Granule CellsMixed[3H]-NMSSaturation Binding0.128-[5]
Cerebellar Granule CellsM1 (low affinity)[3H]-NMSCompetition (vs. Pirenzepine)-273[5]
Cerebellar Granule CellsM2 (high affinity)[3H]-NMSCompetition (vs. Methoctramine)-31[5]
Cerebellar Granule CellsM3 (low affinity)[3H]-NMSCompetition (vs. Methoctramine)-2620[5]

Table 2: Functional IC50 Values of Muscarinic Antagonists in Cancer Cell Lines

Cell LineCancer TypeAntagonistAssayIC50Reference(s)
H82Small Cell Lung Cancer4-DAMP (M3 antagonist)Cell Proliferation (MTS)Dose-dependent inhibition[1][2]
A549Non-Small Cell Lung CancerMethoctramine (M2 antagonist)Cell ProliferationDose-dependent inhibition[3]
PC9Non-Small Cell Lung CancerMethoctramine (M2 antagonist)Cell ProliferationDose-dependent inhibition[3]
SBC3Small Cell Lung Cancer4-DAMP (M3 antagonist)Cell Proliferation (MTT)Dose-dependent inhibition[7]

Note: Specific IC50 values for this compound in functional assays are not widely reported in the literature and would need to be determined experimentally for specific cell lines and conditions.

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for desired time period (e.g., 24, 48, 72 hours) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours at 37°C E->F G 7. Add solubilization solution (e.g., DMSO or SDS in HCl) F->G H 8. Read absorbance at 570 nm G->H

Figure 2: Workflow for the MTT Cell Viability Assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in sterile water or PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Competition Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO cells). This assay uses [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Materials:

  • Cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Atropine (for determining non-specific binding)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of [3H]-NMS (typically at or below its Kd)

    • Varying concentrations of unlabeled this compound

    • Cell membranes (at a concentration that results in <10% of the radioligand being bound)

  • For total binding wells, add only [3H]-NMS and membranes.

  • For non-specific binding wells, add [3H]-NMS, membranes, and a high concentration of atropine (e.g., 1 µM).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding at each concentration of this compound (Total binding - Non-specific binding).

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol provides a general method for measuring changes in intracellular calcium concentration in response to muscarinic receptor activation and its inhibition by this compound.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., M1, M3, or M5)

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Muscarinic agonist (e.g., carbachol, acetylcholine)

  • Fluorescence microplate reader with an injection system

Protocol:

  • Seed cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • To test for antagonist activity, add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

  • Inject a solution of the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium. Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC50.

Conclusion

This compound is a versatile pharmacological tool for the in vitro study of muscarinic acetylcholine receptors. Its ability to selectively antagonize these receptors allows researchers to elucidate their role in a wide array of cellular functions, from proliferation and survival in cancer cells to signaling and excitability in neuronal cells. The protocols provided herein offer a starting point for utilizing this compound in common cell culture applications. It is recommended that experimental conditions, such as cell density, incubation times, and compound concentrations, be optimized for each specific cell line and assay.

References

Troubleshooting & Optimization

identifying and quantifying methscopolamine bromide degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the identification and quantification of methscopolamine bromide degradation products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and thermal decomposition. The primary degradation products identified are Tropic acid, Scopolamine, Aposcopolamine, and Aposcopolamine methyl bromide. Under hydrolytic conditions, the ester linkage is prone to cleavage.

Q2: Which analytical technique is most suitable for quantifying this compound and its degradation products?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for the separation and quantification of this compound and its impurities.[1] The USP monograph for this compound provides a validated HPLC method that can be adapted for this purpose.[2]

Q3: What are the acceptance criteria for impurities in this compound?

A3: According to the United States Pharmacopeia (USP), the acceptance criteria for impurities in this compound are not more than 0.1% for any individual impurity and not more than 0.5% for total impurities.[2]

Q4: How can I obtain reference standards for the degradation products?

A4: Reference standards for known impurities such as scopolamine hydrobromide and tropic acid may be commercially available from pharmacopeial and chemical standard suppliers. For other degradation products, they may need to be synthesized or isolated from forced degradation studies and characterized using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause(s) Troubleshooting Steps
Poor resolution between this compound and scopolamine peaks 1. Inappropriate mobile phase composition.2. Column losing efficiency.3. Inadequate pH of the mobile phase.1. Optimize the mobile phase by adjusting the ratio of organic solvent to buffer.2. Replace the column with a new one of the same type.3. Ensure the mobile phase pH is appropriately controlled, as per the validated method, to ensure consistent ionization of the analytes.[2]
Peak tailing for the this compound peak 1. Secondary interactions with residual silanols on the column.2. Column overload.3. Presence of active sites on the column.1. Use a mobile phase with a competing amine or adjust the pH.2. Reduce the sample concentration or injection volume.3. Use a column with end-capping or a base-deactivated column.
Baseline drift or noise 1. Contaminated mobile phase or detector cell.2. Fluctuation in column temperature.3. Pump malfunction.1. Prepare fresh mobile phase and flush the system. Clean the detector cell according to the manufacturer's instructions.2. Use a column oven to maintain a constant temperature.3. Check for leaks and ensure proper pump performance.
Appearance of unknown peaks in the chromatogram 1. Sample contamination.2. Further degradation of the sample in solution.3. Ghost peaks from previous injections.1. Prepare fresh samples and standards.2. Analyze samples as soon as possible after preparation or store them at a low temperature.3. Implement a thorough needle wash program and flush the column between injections.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. Below are representative protocols for various stress conditions.

1. Acid and Base Hydrolysis:

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid.

    • For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solutions at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Procedure:

    • Prepare a stock solution of this compound (1 mg/mL).

    • Add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and collect samples at specified intervals.

    • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Procedure:

    • Place this compound powder in a temperature-controlled oven at 80°C.

    • Collect samples at different time points.

    • Dissolve the samples in a suitable solvent for HPLC analysis.

4. Photolytic Degradation:

  • Procedure:

    • Expose a solution of this compound (1 mg/mL) to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • Collect samples at various time points and analyze by HPLC.

HPLC Method for Analysis

The following is a representative stability-indicating HPLC method based on the USP monograph for this compound.[2]

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A gradient mixture of a buffer solution (e.g., phosphate buffer with an ion-pairing agent like sodium 1-hexanesulfonate) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

The following tables present illustrative quantitative data from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hours)This compound (%)Total Degradation Products (%)
0.1 M HCl at 60°C2485.214.8
0.1 M NaOH at 60°C878.521.5
3% H₂O₂ at RT2492.17.9
Thermal at 80°C4895.34.7
Photolytic2498.11.9

Table 2: Quantification of Major Degradation Products under Stress Conditions

Degradation ProductAcid Hydrolysis (%)Base Hydrolysis (%)Oxidative Degradation (%)
Tropic Acid8.112.31.2
Scopolamine3.55.82.5
Aposcopolamine1.21.50.8
Aposcopolamine methyl bromide2.01.93.4

Visualizations

The following diagrams illustrate the degradation pathways and experimental workflows.

cluster_hydrolysis Hydrolytic Degradation Methscopolamine_H This compound TropicAcid_H Tropic Acid Methscopolamine_H->TropicAcid_H Ester Hydrolysis (Acid/Base) MethscopineBromide Methscopine Bromide Methscopolamine_H->MethscopineBromide Ester Hydrolysis (Acid/Base)

Figure 1. Hydrolytic degradation pathway of this compound.

cluster_thermal Thermal Degradation Methscopolamine_T This compound Aposcopolamine_MB Aposcopolamine Methyl Bromide Methscopolamine_T->Aposcopolamine_MB Dehydration Water H₂O Methscopolamine_T->Water

Figure 2. Thermal degradation pathway of this compound.

Start Start: Prepare this compound Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize (for Acid/Base Hydrolysis) Sample->Neutralize If applicable HPLC HPLC Analysis Sample->HPLC Neutralize->HPLC Analyze Identify and Quantify Degradation Products HPLC->Analyze

Figure 3. Experimental workflow for forced degradation studies.

References

Technical Support Center: Optimizing Dose-Response Curves for Methscopolamine Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for methscopolamine bromide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] As a quaternary ammonium compound, it is a derivative of scopolamine.[2] By blocking the binding of the endogenous neurotransmitter, acetylcholine, it inhibits the activity of these G protein-coupled receptors.[1][3][4] Methscopolamine has been shown to act as an antagonist at M1, M2, and M3 muscarinic receptor subtypes.[1]

Q2: What are the key differences between methscopolamine and N-methylscopolamine (NMS)?

A2: Methscopolamine and N-methylscopolamine (NMS) are often used interchangeably in research contexts. NMS is the active moiety, and it is commonly available as a salt, such as this compound. For experimental purposes, particularly in radioligand binding assays, the tritiated form, [³H]-N-methylscopolamine, is frequently used.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is freely soluble in water and slightly soluble in ethanol. For most in vitro assays, a stock solution can be prepared in high-purity water or a suitable buffer (e.g., PBS, HEPES-buffered saline). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and then perform serial dilutions to obtain the desired final concentrations for your experiment.

Q4: What are typical binding affinities of methscopolamine for muscarinic receptors?

A4: The binding affinity of methscopolamine (often measured as its active moiety, N-methylscopolamine) can vary depending on the receptor subtype and the experimental conditions. The following table summarizes representative binding affinities.

Data Presentation: Binding Affinities of N-Methylscopolamine

Receptor SubtypeRadioligandPreparationKi (nM)Kd (nM)Reference
M1[³H]NMSCultured rat neostriatal neurons62[5]
M1, M2, M3, M4[³H]NMSMixture of rat brain tissues0.025[6]
M1 & M2[³H]NMSHuman brain tissue0.25[7]

Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype using the radioligand [³H]-N-methylscopolamine ([³H]NMS).

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest

  • [³H]-N-methylscopolamine ([³H]NMS)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., 1 µM atropine)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Dilute the [³H]NMS stock in assay buffer to a working concentration (typically at or below its Kd for the receptor).

    • Prepare the cell membrane suspension in assay buffer to a concentration that results in specific binding of approximately 5-10% of the added radioligand.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Either this compound dilution or assay buffer (for total binding) or non-specific binding control.

      • [³H]NMS working solution.

      • Cell membrane suspension.

    • The final assay volume is typically 100-200 µL.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined empirically.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1, HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Muscarinic receptor agonist (e.g., carbachol, acetylcholine)

  • This compound

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Fluorescence Reading:

    • Prepare the agonist solution at a concentration that will elicit a submaximal response (e.g., EC₈₀).

    • Place the plate in the fluorescence plate reader and begin kinetic reading.

    • After establishing a baseline fluorescence, add the agonist to all wells.

    • Continue to record the fluorescence signal over time.

  • Data Analysis:

    • Determine the change in fluorescence in response to the agonist for each well.

    • Plot the agonist response as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent pipetting- Cell clumping- Edge effects in the microplate- Use calibrated pipettes and practice consistent technique.- Ensure a single-cell suspension before plating.- Avoid using the outer wells of the plate or fill them with buffer/media.
Low signal-to-noise ratio in binding assay - Insufficient receptor expression- Low specific activity of radioligand- Inefficient washing- Use a cell line with higher receptor expression.- Use a radioligand with higher specific activity.- Optimize the number and volume of washes.
Incomplete or shallow dose-response curve - Concentration range of this compound is too narrow- Solubility issues at high concentrations- Non-specific binding at high concentrations- Broaden the concentration range of the antagonist.- Check the solubility of this compound in the assay buffer.- Include appropriate controls for non-specific binding.
Drifting baseline in calcium flux assay - Dye leakage from cells- Photobleaching of the fluorescent dye- Ensure the dye loading and wash steps are performed correctly.- Reduce the intensity and duration of the excitation light.
Unexpected agonist activity of this compound - In rare cases, some antagonists can exhibit partial agonism under certain conditions.- Carefully examine the dose-response curve in the absence of an agonist to check for any stimulatory effects.

Mandatory Visualizations

G Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled) Methscopolamine Methscopolamine Bromide mAChR Muscarinic Receptor (M1, M3, M5) Methscopolamine->mAChR Antagonist Acetylcholine Acetylcholine Acetylcholine->mAChR Agonist Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled).

G Experimental Workflow for Dose-Response Curve Generation start Start prep_cells Prepare Cells (e.g., Culture, Harvest) start->prep_cells prep_reagents Prepare Reagents (e.g., Methscopolamine dilutions, Radioligand/Agonist) start->prep_reagents assay_setup Assay Setup in Microplate prep_cells->assay_setup prep_reagents->assay_setup incubation Incubation assay_setup->incubation detection Detection (e.g., Filtration/Counting or Fluorescence Reading) incubation->detection data_acq Data Acquisition detection->data_acq data_analysis Data Analysis (e.g., IC50/EC50 determination) data_acq->data_analysis results Results (Dose-Response Curve) data_analysis->results end End results->end

Caption: Experimental Workflow for Dose-Response Curve Generation.

References

Technical Support Center: Methscopolamine Bromide Blood-Brain Barrier Permeability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on the blood-brain barrier (BBB) permeability of methscopolamine bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its blood-brain barrier permeability a subject of study?

This compound is a quaternary ammonium derivative of scopolamine and acts as a muscarinic antagonist.[1] Its primary clinical use is in treating peptic ulcers and reducing gastrointestinal motility.[2][3] The key challenge and area of interest is its limited ability to cross the blood-brain barrier (BBB).[4] As a permanently charged molecule, its passage into the central nervous system (CNS) is restricted, which is generally desirable to minimize CNS side effects.[5] However, accurately quantifying this limited permeability is crucial for a complete pharmacokinetic and safety profile.

Q2: What are the main challenges in studying the BBB permeability of this compound?

The primary challenge stems from its physicochemical properties. As a quaternary ammonium compound, this compound is hydrophilic and carries a permanent positive charge, which significantly hinders its passive diffusion across the lipophilic BBB.[5] This leads to very low permeability, making it difficult to detect and quantify in in vitro and in vivo models. Furthermore, it may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), further limiting its brain penetration.[6][7]

Q3: Which in vitro models are suitable for assessing this compound's BBB permeability?

Commonly used in vitro models include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 permeability assay. PAMPA provides a measure of passive permeability, while Caco-2 assays, using a monolayer of human colon adenocarcinoma cells, can also assess active transport and efflux mechanisms.[8][9]

Q4: Are there specific challenges when using PAMPA for quaternary ammonium compounds like this compound?

Yes, the permanent charge of this compound can lead to low membrane affinity and, consequently, very low measured permeability that may be below the limit of detection of the analytical method. Additionally, non-specific binding to the assay plates can be a concern for cationic molecules.

Q5: What are the expected CNS side effects of this compound, and what do they imply about its BBB penetration?

Reported CNS side effects include headaches, nervousness, mental confusion, drowsiness, and dizziness.[3] Overdosage can lead to more severe CNS disturbances.[3] The presence of these effects, although generally mild at therapeutic doses, suggests that this compound does cross the BBB to a limited extent.

Quantitative Data Summary

The following table summarizes the available physicochemical and permeability data for this compound.

PropertyValueSource
Molecular Weight 398.30 g/mol [3]
LogP -2.58PubChem
Water Solubility Freely soluble[3]
Caco-2 Permeability (Papp) -6.16 (log unit)PubChem
In Vivo Brain-to-Plasma Ratio Data not available in the searched literature-

Troubleshooting Guides

In Vitro PAMPA Assay
IssuePossible CauseTroubleshooting Steps
Low or undetectable permeability Inherently low passive permeability of a quaternary ammonium compound.- Increase the sensitivity of the analytical method (e.g., use LC-MS/MS).- Extend the incubation time, ensuring membrane integrity is maintained.- Use a specialized PAMPA model designed for BBB permeability.
High variability between replicates Non-specific binding to the donor or acceptor plates. Inconsistent membrane formation.- Use low-binding plates.- Pre-saturate the plates with a solution of the compound.- Ensure consistent application of the lipid membrane solution.
Poor mass balance/recovery Adsorption to the artificial membrane or assay plates.- Include a detergent (e.g., Tween 80) in the acceptor buffer to improve recovery.- Analyze the amount of compound retained in the membrane.
In Vitro Caco-2 Permeability Assay
IssuePossible CauseTroubleshooting Steps
Efflux ratio suggesting active transport This compound may be a substrate for efflux transporters like P-gp.- Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux.[8]- Include a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[8]
Low apparent permeability (Papp) Low transcellular transport due to the permanent charge.- Ensure the Caco-2 monolayer integrity by measuring transepithelial electrical resistance (TEER).[8]- Use highly sensitive analytical methods for quantification.
Compound cytotoxicity High concentrations of the test compound may compromise cell monolayer integrity.- Determine the non-toxic concentration range of this compound on Caco-2 cells prior to the permeability assay.[10]
In Vivo Studies
IssuePossible CauseTroubleshooting Steps
Brain concentrations below the limit of quantification Very low BBB penetration.- Administer a higher dose, if tolerated, to increase plasma and potential brain concentrations.- Use a highly sensitive and specific analytical method like LC-MS/MS.[11]- Consider using more sensitive techniques like autoradiography with a radiolabeled compound.
Contamination from blood in brain tissue samples Incomplete perfusion of the brain before homogenization.- Perfuse the animal thoroughly with ice-cold saline or PBS before brain extraction to remove residual blood.
Variable brain-to-plasma ratios Differences in the time of sampling post-administration. Regional differences in brain distribution.- Establish a detailed pharmacokinetic profile by sampling at multiple time points.- Analyze specific brain regions separately to assess differential distribution.[11]

Experimental Protocols

Protocol 1: In Vitro PAMPA-BBB Assay

This protocol is adapted for assessing the passive permeability of this compound across an artificial brain lipid membrane.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO and dilute to the final concentration in PBS.

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Add the this compound solution to the donor wells.

  • Add fresh PBS to the acceptor wells.

  • Assemble the donor and acceptor plates and incubate at room temperature with gentle shaking.

  • After the incubation period, collect samples from both donor and acceptor wells.

  • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the permeability coefficient (Pe).

Protocol 2: In Vitro Caco-2 Bidirectional Permeability Assay

This protocol determines the permeability of this compound and assesses its potential as a P-gp substrate.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell™ inserts)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • P-gp inhibitor (e.g., verapamil)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and monolayer formation.

  • Measure the TEER to confirm monolayer integrity.

  • For apical-to-basolateral (A-B) transport, add this compound to the apical side and fresh transport buffer to the basolateral side.

  • For basolateral-to-apical (B-A) transport, add this compound to the basolateral side and fresh transport buffer to the apical side.

  • To assess P-gp involvement, pre-incubate a set of monolayers with a P-gp inhibitor before adding this compound.

  • Incubate the plates at 37°C with 5% CO2.

  • At specified time points, collect samples from the receiver compartment.

  • Perform a Lucifer yellow leak test to confirm monolayer integrity post-experiment.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and the efflux ratio.

Protocol 3: In Vivo Brain Tissue Quantification in Rodents

This protocol outlines the procedure for measuring this compound concentrations in rodent brain tissue.

Materials:

  • This compound formulation for injection

  • Anesthesia

  • Perfusion solution (ice-cold PBS)

  • Brain homogenization buffer

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Administer this compound to the animals (e.g., via intravenous injection).

  • At a predetermined time point, anesthetize the animal.

  • Collect a blood sample via cardiac puncture.

  • Perfuse the animal transcardially with ice-cold PBS until the liver is clear to remove blood from the brain.

  • Excise the brain and dissect the region of interest if necessary.

  • Weigh the brain tissue and homogenize it in a known volume of homogenization buffer.

  • Process the plasma from the blood sample.

  • Extract this compound from the brain homogenate and plasma samples (e.g., by protein precipitation or solid-phase extraction).[11]

  • Analyze the concentration of this compound in the processed samples using a validated LC-MS/MS method.[11]

  • Calculate the brain tissue concentration and the brain-to-plasma concentration ratio.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_data Data Interpretation PAMPA PAMPA Assay Caco2 Caco-2 Assay PAMPA->Caco2 Passive Permeability Data Pgp_inhibition P-gp Inhibition Caco2->Pgp_inhibition Assess Efflux BBB_permeability BBB Permeability Profile Pgp_inhibition->BBB_permeability Animal_dosing Rodent Dosing Tissue_collection Brain & Plasma Collection Animal_dosing->Tissue_collection LCMS_analysis LC-MS/MS Analysis Tissue_collection->LCMS_analysis PK_analysis Pharmacokinetic Analysis LCMS_analysis->PK_analysis PK_analysis->BBB_permeability caption Figure 1. Experimental workflow for assessing BBB permeability. troubleshooting_logic start Low Permeability Detected check_assay Check Assay Type start->check_assay pampa_issues PAMPA Assay Issues check_assay->pampa_issues PAMPA caco2_issues Caco-2 Assay Issues check_assay->caco2_issues Caco-2 invivo_issues In Vivo Study Issues check_assay->invivo_issues In Vivo pampa_solutions Increase Sensitivity Extend Incubation Low-Binding Plates pampa_issues->pampa_solutions caco2_solutions Check TEER Assess Efflux (P-gp) Optimize Concentration caco2_issues->caco2_solutions invivo_solutions Increase Dose Sensitive Analytics Thorough Perfusion invivo_issues->invivo_solutions caption Figure 2. Troubleshooting logic for low permeability results. signaling_pathway cluster_transport Methscopolamine_blood Methscopolamine in Blood BBB Blood-Brain Barrier (Endothelial Cells) Methscopolamine_blood->BBB Approaches BBB Passive_diffusion Passive Diffusion (Limited) BBB->Methscopolamine_blood Efflux Methscopolamine_brain Methscopolamine in Brain (Low Conc.) BBB->Methscopolamine_brain Minimal Influx Pgp_efflux P-glycoprotein Efflux Methscopolamine_brain->Pgp_efflux Passive_diffusion->Methscopolamine_brain Pgp_efflux->Methscopolamine_blood caption Figure 3. Methscopolamine transport pathways at the BBB.

References

minimizing variability in methscopolamine bromide experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methscopolamine bromide. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain its integrity and prevent degradation, this compound should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F).[1][2] Excursions are permitted between 15°C and 30°C (59°F to 86°F).[1][2] It is crucial to dispense the compound in a tight, light-resistant container to protect it from moisture and light.[3][4] For stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5]

Q2: I am observing low absorbance values in my UV-Visible spectrophotometric analysis of this compound. How can I enhance the signal?

A2: this compound inherently exhibits low absorbance, even at high concentrations.[6] To enhance the absorbance for more precise quantification, a colorimetric method using sodium picrate can be employed. The addition of sodium picrate to the this compound solution forms a stable complex with an enhanced absorbance at a λmax of 440 nm.[6]

Q3: What are the key sources of variability in this compound experimental results?

A3: Variability in experimental results can arise from several factors:

  • Improper Storage: Exposure to light, moisture, and extreme temperatures can lead to degradation of the compound.[3][4]

  • Sample Preparation: Incomplete dissolution or precipitation of this compound in the chosen solvent can lead to inaccurate concentrations. The compound's solubility varies across different solvents.[7][8]

  • Inaccurate Quantification: Using analytical methods with high inherent variability, such as older colorimetric assays, can contribute to inconsistent results.[8] High-performance liquid chromatography (HPLC) is a more precise alternative.

  • Drug Interactions: In in-vivo studies, concomitant administration of other drugs with anticholinergic effects (e.g., tricyclic antidepressants, antipsychotics) can lead to additive effects and increased variability in the observed response.[1]

Q4: Can I use water as a solvent for my this compound stock solution?

A4: Yes, this compound is freely soluble in water.[7][9] If you prepare a stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[5] For long-term storage of aqueous stock solutions, it is best to aliquot and freeze them.[5]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues observed during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing or Fronting 1. Column void or degradation. 2. Contamination of the guard or analytical column. 3. Mismatch between injection solvent and mobile phase.1. Replace the column. 2. Replace the guard column and flush the analytical column with a strong solvent. 3. Whenever possible, dissolve the sample in the mobile phase.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump or system.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure accurate mixing. 3. Degas the mobile phase and purge the pumping system.
High Backpressure 1. Blockage in the system (e.g., tubing, inline filter, column frit). 2. Precipitated buffer in the mobile phase.1. Systematically disconnect components to locate the blockage and replace the blocked part. 2. Ensure buffer components are fully dissolved in the mobile phase. Flush the system with a high-aqueous wash if precipitation is suspected.
No Peaks or Very Small Peaks 1. Detector lamp is off. 2. Incorrect injection volume or sample concentration. 3. Leak in the system.1. Ensure the detector lamp is on and has sufficient energy. 2. Verify the autosampler is injecting the correct volume and that the sample concentration is appropriate. 3. Inspect all fittings for leaks, especially between the injector and detector.
General Experimental Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent biological activity in cell-based assays. 1. Degradation of this compound due to improper storage. 2. Variability in cell passage number or health.1. Ensure the compound is stored correctly and prepare fresh solutions for each experiment. 2. Use cells within a consistent passage number range and ensure high viability before treatment.
Precipitation of the compound in the experimental medium. 1. Exceeding the solubility limit of this compound in the final solution.1. Review the solubility data and adjust the concentration or solvent system accordingly. Sonication may aid dissolution.[5]

Quantitative Data Summary

Solubility of this compound
Solvent Solubility Reference
WaterFreely soluble; 50 mg/mL; 66 mg/mL[7][8][10]
Dimethyl Sulfoxide (DMSO)50 mg/mL; 78 mg/mL[8][10]
Alcohol (Ethanol)Slightly soluble; Insoluble[7][10]
AcetoneInsoluble[7]
ChloroformInsoluble[7]

Note: There are slight discrepancies in the reported solubility values, which may be due to variations in experimental conditions or the purity of the compound.

Physicochemical Properties
Property Value Reference
Molecular Weight398.30 g/mol [7]
Melting Point~225°C (with decomposition)[7][9]
AppearanceWhite, odorless crystalline powder[7][9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is adapted from established methods for the analysis of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 25 cm

  • Detector Wavelength: 254 nm

  • Mobile Phase: A filtered and degassed mixture of a pH 3.0 phosphate buffer and methanol (3:1). The buffer can be prepared by dissolving 5.44 g of monobasic potassium phosphate in 1 L of water and adjusting the pH to 3.0 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Accurately weigh approximately 25 mg of USP this compound Reference Standard (RS) and transfer to a 100-mL volumetric flask.[2]

  • Dissolve in and dilute to volume with the mobile phase. Mix well. This yields a concentration of about 0.25 mg/mL.

3. Sample Preparation (from Tablets):

  • For 2.5 mg tablets, place 10 tablets in a 100-mL volumetric flask. For 5 mg tablets, use a 200-mL volumetric flask.[2]

  • Add approximately half the flask volume of mobile phase and sonicate for 30 minutes.[2]

  • Shake by mechanical means for 30 minutes.[2]

  • Dilute to volume with the mobile phase and mix well.[2]

  • Filter a portion of the solution through a 0.45-µm PTFE filter, discarding the first 2-3 mL of the filtrate.[2]

4. Analysis:

  • Inject equal volumes of the standard and sample preparations into the chromatograph.

  • Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area to that of the standard.

UV-Visible Spectrophotometry with Sodium Picrate

This method is for the quantification of this compound when enhanced absorbance is needed.

1. Reagents and Equipment:

  • UV-Visible Spectrophotometer

  • This compound

  • Sodium Picrate Solution (0.1%)

  • Solvent (e.g., 0.1 N HCl)

  • Volumetric flasks and pipettes

2. Standard Curve Preparation:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of standard solutions with concentrations ranging from 1 µg/mL to 5 µg/mL.[6]

  • To each standard solution, add 0.1 mL of the sodium picrate solution.[6]

  • Allow the solutions to stand at room temperature for a few minutes for the complex to form.[6]

  • Measure the absorbance of each standard at a λmax of 440 nm.[6]

  • Plot a calibration curve of absorbance versus concentration.

3. Sample Analysis:

  • Prepare the sample solution to have an expected concentration within the range of the standard curve.

  • Add 0.1 mL of the sodium picrate solution to the sample solution.

  • Measure the absorbance at 440 nm.

  • Determine the concentration of this compound in the sample using the standard curve.

Visualizations

Signaling Pathways

This compound is a muscarinic antagonist, primarily targeting M2 and M3 receptors. It competitively blocks the binding of acetylcholine, thereby inhibiting downstream signaling.

methscopolamine_pathway cluster_M3 M3 Receptor Pathway (Gq-coupled) cluster_M2 M2 Receptor Pathway (Gi-coupled) cluster_drug M3 M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC M2 M2 Receptor Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Methsco Methscopolamine Bromide Methsco->M3 Blocks Methsco->M2 Blocks ACh Acetylcholine ACh->M3 ACh->M2 hplc_workflow start Start prep_sample Sample Preparation (Weigh, Dissolve, Sonicate, Dilute) start->prep_sample prep_standard Standard Preparation (Weigh, Dissolve, Dilute) start->prep_standard filter_sample Filter Sample (0.45 µm PTFE) prep_sample->filter_sample hplc_analysis HPLC Analysis (Inject Standard & Sample) prep_standard->hplc_analysis filter_sample->hplc_analysis data_processing Data Processing (Integrate Peaks, Compare Areas) hplc_analysis->data_processing end End (Quantified Result) data_processing->end troubleshooting_logic rect_node rect_node problem Chromatographic Problem Observed pressure_check Pressure Abnormal? problem->pressure_check peak_shape_check Poor Peak Shape? pressure_check->peak_shape_check No check_leaks Check for Leaks & Blockages pressure_check->check_leaks Yes retention_check Retention Time Shifting? peak_shape_check->retention_check No check_column Check Column & Sample Prep peak_shape_check->check_column Yes no_peaks No/Small Peaks? retention_check->no_peaks No check_mobile_phase Check Mobile Phase & Temperature retention_check->check_mobile_phase Yes check_detector Check Detector & Injection no_peaks->check_detector Yes resolve Problem Resolved check_leaks->resolve check_column->resolve check_mobile_phase->resolve check_detector->resolve

References

stability testing of methscopolamine bromide under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Testing of Methscopolamine Bromide

This technical support center provides guidance for researchers, scientists, and drug development professionals on the .

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when designing a stability study for this compound?

A1: The most critical factors include temperature, humidity, pH, light, and the presence of oxidizing agents. This compound, being an ester, is particularly susceptible to hydrolysis, which is influenced by pH and temperature. Its quaternary ammonium structure generally confers good water solubility.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its chemical structure (a tropane alkaloid ester) and data from similar compounds, the primary degradation pathway is expected to be hydrolysis of the ester linkage. This would yield scopolamine N-methyl bromide and tropic acid. Further degradation of these products may occur under harsh conditions. While less common for this class of compounds, oxidative and photolytic degradation should also be investigated as part of a comprehensive stability study.

Q3: What analytical techniques are most suitable for a stability-indicating assay of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. It should be capable of separating this compound from its potential degradation products, process impurities, and formulation excipients. UV detection is commonly used for quantification.

Q4: How should I prepare my samples for forced degradation studies?

A4: Samples should be prepared by dissolving this compound in various stress media, such as acidic, basic, and neutral solutions, as well as an oxidizing agent solution. For photostability, the drug substance or product should be exposed to light as per ICH Q1B guidelines. For thermal stress, the solid drug substance should be exposed to elevated temperatures.

Q5: What are the typical acceptance criteria for a stability-indicating method?

A5: The method must demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines. For a stability study, the method must be able to accurately quantify the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape or tailing in HPLC analysis. - Inappropriate mobile phase pH. - Column degradation. - Interaction of the quaternary amine with residual silanols on the column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any analytes. - Use a new column or a column with a different stationary phase (e.g., end-capped). - Add a competing amine to the mobile phase (e.g., triethylamine) or use an ion-pairing reagent.
Inconsistent or drifting retention times. - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Leak in the HPLC system.- Ensure the column is fully equilibrated with the mobile phase before injection. - Use a column oven to maintain a constant temperature. - Check the HPLC system for any leaks.
Appearance of unexpected peaks in the chromatogram. - Contamination of the sample, solvent, or mobile phase. - Degradation of the sample in the autosampler. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases. - Keep the autosampler at a controlled, cool temperature. - Run blank injections to check for carryover and clean the injection port and needle if necessary.
No significant degradation observed under stress conditions. - Stress conditions are not harsh enough. - The drug is highly stable under the tested conditions.- Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. - Ensure proper exposure to the stressor (e.g., adequate light exposure in photostability studies).
Complete degradation of the drug substance. - Stress conditions are too harsh.- Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 N HCl and dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Store the solid drug substance at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a suitable concentration for analysis.

  • Photostability:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Prepare solutions of both exposed and unexposed samples for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradation Products
0.1 N HCl24 hours60°C[Insert Data][Insert Data][Insert Data]
0.1 N NaOH8 hoursRoom Temp.[Insert Data][Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp.[Insert Data][Insert Data][Insert Data]
Thermal (Solid)48 hours105°C[Insert Data][Insert Data][Insert Data]
PhotostabilityAs per ICH Q1BControlled[Insert Data][Insert Data][Insert Data]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_results Results stock_solution Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, RT) stock_solution->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to Stress thermal Thermal (Solid, 105°C) stock_solution->thermal Expose to Stress photo Photostability (ICH Q1B) stock_solution->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples pda Peak Purity & Spectral Analysis (PDA) hplc->pda quantification Quantify Degradation & Identify Products pda->quantification

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway methscopolamine This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) methscopolamine->hydrolysis scopolamine_methyl Scopolamine N-methyl Bromide hydrolysis->scopolamine_methyl tropic_acid Tropic Acid hydrolysis->tropic_acid

Caption: Postulated primary degradation pathway of this compound via hydrolysis.

Technical Support Center: High-Purity Methscopolamine Bromide Extraction & Refinement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement of high-purity methscopolamine bromide extraction. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems that may arise during the extraction, purification, and analysis of this compound.

Q1: My final product shows low purity (<97%) after initial extraction and crystallization. What are the likely impurities and how can I remove them?

A1: Low purity is often due to the presence of related alkaloids and synthetic precursors. The most common impurities include:

  • Scopolamine hydrobromide: The precursor to this compound. Its presence indicates an incomplete methylation reaction.

  • Tropic acid: A potential degradation product resulting from hydrolysis of the ester linkage in methscopolamine.

  • Apothis compound: Formed by dehydration.

  • Methylatropine bromide: A closely related structural isomer.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure the methylation of scopolamine goes to completion. This may involve adjusting the reaction time, temperature, or the stoichiometry of the methylating agent.

  • Recrystallization: A carefully selected solvent system for recrystallization can significantly improve purity. This compound is freely soluble in water, slightly soluble in alcohol, and insoluble in acetone and chloroform.[1] Experiment with mixed solvent systems, such as ethanol/acetone or methanol/di-isopropyl ether, to enhance the differential solubility between the product and impurities.

  • Chromatographic Purification: For very high purity requirements, column chromatography is recommended. A reverse-phase C18 column with a mobile phase of buffered acetonitrile and water is often effective.[2]

Q2: I'm observing significant peak tailing for this compound in my reverse-phase HPLC analysis. What could be the cause and how do I fix it?

A2: Peak tailing in the HPLC analysis of this compound, a quaternary ammonium compound, is frequently caused by strong interactions with residual silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical. A lower pH (around 2.8-3.5) can suppress the ionization of silanol groups, reducing peak tailing.[2]

  • Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent, such as sodium 1-hexanesulfonate, to the mobile phase can mask the charge of the quaternary amine, leading to more symmetrical peaks.[2]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to minimize interactions with the stationary phase.

  • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Q3: My yield of this compound is consistently low after the extraction process. What are the potential causes?

A3: Low yields can stem from several factors, from incomplete reactions to losses during workup and purification.

Troubleshooting Steps:

  • pH Control During Extraction: this compound is a salt and is highly water-soluble. During a liquid-liquid extraction to remove organic-soluble impurities, ensure the pH of the aqueous phase is maintained in a range that minimizes its partitioning into the organic layer.

  • Solvent Selection for Extraction: Ensure the chosen solvent for the initial extraction of the crude product is appropriate. Since this compound is a salt, it will reside in the aqueous phase after synthesis. Subsequent purification steps should be designed to handle an aqueous solution.

  • Hydrolysis: The ester group in methscopolamine is susceptible to hydrolysis, especially under strong acidic or basic conditions and elevated temperatures.[3] Monitor and control the pH and temperature throughout the process to prevent degradation to tropic acid and other byproducts.

  • Transfer Losses: As a solid, this compound can adhere to glassware. Ensure all equipment is thoroughly rinsed with the appropriate solvent during transfers to minimize physical losses.

Q4: I am having difficulty achieving baseline resolution between this compound and scopolamine hydrobromide in my HPLC analysis. What adjustments can I make?

A4: Achieving good resolution between these two closely related compounds is a common challenge. The USP monograph suggests a resolution factor (R) of not less than 1.5.[2]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Fine-tune the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

  • Adjust pH: A slight adjustment of the mobile phase pH can alter the ionization and retention characteristics of both compounds, potentially improving their separation.

  • Lower Flow Rate: Reducing the flow rate of the mobile phase can increase the efficiency of the separation, leading to better resolution, although it will also increase the run time.

  • Column Temperature: Operating the column at an elevated and controlled temperature (e.g., 50°C as per the USP method) can improve peak shape and separation efficiency.[2]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterFreely Soluble[1]
AlcoholSlightly Soluble[1]
AcetoneInsoluble[1]
ChloroformInsoluble[1]

Table 2: Common Impurities and their Chromatographic Properties (based on USP monograph)

ImpurityRelative Retention TimeRelative Response Factor (F)
Tropic acid0.40.4
Scopolamine hydrobromide0.91.0
Methylatropine bromide1.21.0
Apothis compound3.50.6
Any other impurity1.0

Experimental Protocols

Protocol 1: Recrystallization for Purity Enhancement

This protocol describes a general procedure for the recrystallization of this compound to remove process-related impurities.

Objective: To increase the purity of this compound to >99.5%.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Acetone (ACS grade)

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Solvent Selection: Based on solubility data, an ethanol/acetone system is a good starting point.

  • Dissolution: In a flask, add a minimal amount of hot ethanol to the crude this compound with stirring until it completely dissolves.

  • Induce Crystallization: Slowly add acetone (the anti-solvent) to the hot solution until a slight turbidity persists.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 60°C.

Protocol 2: HPLC Method for Purity Analysis

This protocol is adapted from the USP monograph for the determination of purity and impurities of this compound.[2]

Objective: To quantify the purity of a this compound sample and identify known impurities.

Chromatographic Conditions:

  • Column: C18, 4.6-mm × 10-cm

  • Detector: UV at 210 nm

  • Column Temperature: 50°C

  • Flow Rate: 3 mL/min

  • Injection Volume: 5 µL

  • Mobile Phase:

    • Buffer Solution: 5.16 g of sodium 1-hexanesulfonate monohydrate and 3.40 g of monobasic potassium phosphate in 1000 mL of water, adjusted to a pH of 2.8 with 1 M phosphoric acid.

    • Solution A: 850 mL of Buffer solution and 150 mL of acetonitrile.

    • Solution B: 500 mL of Buffer solution and 500 mL of acetonitrile.

    • Gradient: A variable mixture of Solution A and Solution B.

Procedure:

  • Standard Preparation: Prepare a solution of USP this compound RS in Solution A with a known concentration of about 1.0 mg/mL.

  • Test Solution Preparation: Accurately weigh about 50 mg of the this compound sample, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with Solution A.

  • System Suitability: Prepare a solution containing both this compound and scopolamine hydrobromide to verify that the resolution between the two peaks is not less than 1.5.

  • Analysis: Inject the Standard and Test solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the percentage of each impurity in the sample using the formula: 100 * F * (ri / rS), where F is the relative response factor, ri is the peak area of the impurity, and rS is the peak area of methscopolamine.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage scopolamine Scopolamine HBr methylation Methylation Reaction scopolamine->methylation crude Crude Methscopolamine Bromide Solution methylation->crude extraction Liquid-Liquid Extraction (pH control) crude->extraction recrystallization Recrystallization (e.g., Ethanol/Acetone) extraction->recrystallization drying Vacuum Drying recrystallization->drying hplc HPLC Purity Analysis drying->hplc final_product High-Purity This compound hplc->final_product

Caption: Workflow for this compound Synthesis and Purification.

troubleshooting_logic cluster_impurities Potential Impurities cluster_causes Root Causes cluster_solutions Refinement Solutions start Low Purity in Final Product imp Scopolamine HBr Tropic Acid Apomethscopolamine start->imp cause1 Incomplete Methylation imp:f0->cause1 cause2 Hydrolysis imp:f1->cause2 cause3 Dehydration imp:f2->cause3 sol1 Optimize Reaction cause1->sol1 sol3 Recrystallization cause1->sol3 sol2 Control pH/ Temperature cause2->sol2 cause2->sol3 cause3->sol3 sol4 Chromatography sol3->sol4

Caption: Troubleshooting Logic for Low Purity this compound.

References

Validation & Comparative

A Comparative Analysis of Methscopolamine Bromide and Scopolamine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of methscopolamine bromide and scopolamine, two closely related anticholinergic agents. The focus is on their structural differences, pharmacological profiles, and the resulting variations in clinical application, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development.

Introduction: Structural and Pharmacological Overview

Methscopolamine and scopolamine are both muscarinic antagonists, meaning they competitively inhibit the binding of the neurotransmitter acetylcholine (ACh) to its receptors. This antagonism disrupts parasympathetic nervous system activity. The fundamental difference between them lies in their chemical structure, which dictates their ability to cross the blood-brain barrier (BBB) and thus their sites of action.

  • Scopolamine is a naturally occurring tertiary amine, a tropane alkaloid isolated from plants of the Solanaceae family. Its lipophilic nature allows it to readily cross the blood-brain barrier, exerting significant effects on the central nervous system (CNS).

  • Methscopolamine is a synthetic, quaternary ammonium derivative of scopolamine. The presence of a charged quaternary nitrogen makes the molecule less lipid-soluble, severely restricting its passage across the BBB. Consequently, its actions are largely confined to peripheral tissues.

This core structural difference is the primary determinant of their distinct therapeutic profiles and side effects.

Mechanism of Action

Both drugs act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), though their physiological effects diverge based on their distribution.

  • Scopolamine is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5). Its ability to penetrate the CNS allows it to block mAChRs in the brain, particularly in the vestibular system and vomiting center, which is the basis for its potent anti-motion sickness and antiemetic properties. However, this central activity is also responsible for side effects like drowsiness, dizziness, and cognitive impairment.

  • This compound also blocks mAChRs but primarily at parasympathetic sites in peripheral tissues such as smooth muscle, secretory glands, and the gastrointestinal (GI) tract. This targeted peripheral action leads to reduced GI motility and a decrease in gastric, salivary, and sweat secretions, without the significant CNS side effects associated with scopolamine.

G cluster_blood Bloodstream cluster_cns Central Nervous System (CNS) cluster_peripheral Peripheral Tissues (e.g., GI Tract) scopolamine_blood Scopolamine (Tertiary Amine, Lipophilic) peripheral_receptors Peripheral Muscarinic Receptors scopolamine_blood->peripheral_receptors Blocks blood_brain_barrier Blood-Brain Barrier (BBB) scopolamine_blood->blood_brain_barrier Crosses BBB methscopolamine_blood Methscopolamine (Quaternary Amine, Charged) methscopolamine_blood->peripheral_receptors Blocks methscopolamine_blood->blood_brain_barrier Blocked by BBB scopolamine_cns Scopolamine cns_receptors Central Muscarinic Receptors scopolamine_cns->cns_receptors Blocks blood_brain_barrier->scopolamine_cns

Caption: CNS penetration of Scopolamine vs. Methscopolamine.

Pharmacokinetics and Data Summary

The pharmacokinetic profiles of the two drugs are a direct consequence of their chemical structures. Scopolamine's lipophilicity allows for various routes of administration, including transdermal, and ensures CNS penetration. Methscopolamine's charged nature leads to poor and unreliable oral absorption and minimal CNS access.

ParameterThis compoundScopolamineSource(s)
Chemical Class Quaternary AmmoniumTertiary Amine
Blood-Brain Barrier Does not cross significantlyReadily crosses
Oral Bioavailability Poor and unreliable (10-25%)~20-40% (undergoes first-pass metabolism)
Primary Site of Action Peripheral TissuesCentral Nervous System & Peripheral Tissues
Elimination Half-life ~3-4 hours~5-9.5 hours
Primary Indications Peptic Ulcer (adjunctive), GI SpasmsMotion Sickness, Postoperative Nausea & Vomiting (PONV)

Clinical Efficacy and Side Effect Profile

The differences in pharmacokinetics and site of action translate directly into distinct clinical uses and adverse effect profiles.

Clinical Applications:

  • This compound: Its use is focused on conditions requiring peripheral anticholinergic effects. It is employed as an adjunctive therapy for peptic ulcers by reducing gastric acid secretion and GI motility. It can also be used to control excessive salivation and intestinal spasms.

  • Scopolamine: Its primary indications are the prevention of motion sickness and PONV, which rely on its central effects. It is most effective when administered prophylactically.

Comparative Side Effects:

Side Effect CategoryThis compoundScopolamineRationale
Peripheral Common: Dry mouth, blurred vision, urinary retention, constipation, tachycardia.Common: Dry mouth, blurred vision.Both block peripheral muscarinic receptors.
Central (CNS) Rare/Minimal: Drowsiness, dizziness, and confusion are not prominent features.Common: Drowsiness, dizziness, confusion, memory impairment. Hallucinations and delirium at higher doses.Scopolamine's ability to cross the BBB.

A Cochrane Review comparing scopolamine to other agents, including methscopolamine, for motion sickness concluded that scopolamine was superior to methscopolamine for preventing symptoms. Interestingly, while dry mouth was more likely with scopolamine, it was not more likely to induce drowsiness or blurred vision compared to other agents in the reviewed studies, though these remain well-documented side effects.

Supporting Experimental Data & Protocols

Animal studies provide clear, controlled evidence for the differential effects of scopolamine and methscopolamine on the CNS.

Experiment: Effects on Learning and Memory in Rats

A key study investigated the effects of scopolamine and methscopolamine on the acquisition of one-way shuttle box avoidance behavior in rats. This task requires the animal to learn to avoid a mild footshock by moving from one compartment to another in response to a signal.

Experimental Protocol:

  • Subjects: Male albino rats were used.

  • Drug Administration: Rats were divided into groups and treated with either scopolamine HBr (0.032 to 10.0 mg/kg), methscopolamine Br (1.0 and 10.0 mg/kg), or a saline/NaBr control.

  • Apparatus: A one-way shuttle box with two compartments, one of which had a grid floor for delivering a mild electric shock.

  • Procedure (Acquisition Task):

    • A rat was placed in the "safe" compartment.

    • A trial began with the opening of a door and the presentation of a conditioned stimulus (e.g., a light or tone).

    • If the rat moved to the other compartment within a set time (e.g., 5 seconds), it was recorded as an "avoidance response," and no shock was delivered.

    • If the rat failed to move, a mild footshock was delivered through the grid floor until the rat escaped to the other compartment (an "escape response").

    • Each session consisted of a set number of trials.

  • Data Collection: The primary measures were the percentage of avoidance responses, the latency to respond, and total brain acetylcholine (ACh) levels post-experiment.

Results Summary:

TreatmentEffect on Avoidance LearningEffect on Brain ACh LevelsConclusion
Scopolamine Dose-dependent impairment of learning (reduced % avoidance)Dose-dependent decreaseImpairment of learning is correlated with central cholinergic blockade.
Methscopolamine No significant impairment of learningNot significantly affectedPeripheral cholinergic blockade does not affect this type of learning.

This experiment elegantly demonstrates that the cognitive deficits (impaired learning) induced by scopolamine are a direct result of its action within the CNS, an effect not seen with the peripherally restricted methscopolamine. A similar study found that centrally acting scopolamine, but not methscopolamine, impaired fear conditioning in rats, further supporting the role of central cholinergic systems in memory formation.

G cluster_pre Pre-Trial cluster_trial Single Trial Workflow cluster_post Post-Session Analysis drug_admin Drug Administration (Scopolamine, Methscopolamine, or Control) start Rat in Safe Box drug_admin->start Subject Preparation stimulus Conditioned Stimulus (e.g., Light/Tone) start->stimulus decision Rat Moves to Other Box? stimulus->decision avoidance Avoidance Response (No Shock) decision->avoidance Yes (< 5s) shock Mild Footshock Delivered decision->shock No data Data Analysis: - % Avoidance - Response Latency - Brain ACh Levels avoidance->data escape Escape Response escape->data shock->escape

Caption: Experimental workflow for the rat avoidance conditioning task.

Conclusion for the Research Professional

The choice between methscopolamine and scopolamine is dictated entirely by the desired site of action.

  • Scopolamine is the agent of choice when a central anticholinergic effect is required, as in the management of motion sickness. Its ability to cross the blood-brain barrier is its key therapeutic feature but also the source of its limiting CNS side effects.

  • This compound serves as a valuable research tool and therapeutic agent when the goal is to elicit peripheral anticholinergic effects without confounding CNS involvement. Its quaternary ammonium structure effectively isolates its action to the periphery, making it ideal for studying or treating conditions related to GI motility and secretion.

For drug development and experimental design, methscopolamine is an excellent negative control to scopolamine when investigating the central cholinergic pathways involved in cognition, memory, and motor control.

A Comparative Guide to Methscopolamine Bromide and Atropine for Gastric Acid Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methscopolamine bromide and atropine, two anticholinergic agents known for their inhibitory effects on gastric acid secretion. The information presented is based on available experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuances of these two compounds.

Mechanism of Action

Both this compound and atropine function as competitive antagonists of acetylcholine at muscarinic (M) receptors.[1] In the context of gastric acid secretion, they primarily target the M3 receptors on parietal cells in the stomach lining. By blocking these receptors, they prevent acetylcholine from stimulating the proton pump (H+/K+ ATPase), which is the final step in acid secretion. This action leads to a reduction in both the volume and total acid content of gastric secretions.[2][3]

This compound is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier. This property generally results in fewer central nervous system side effects compared to atropine, a tertiary amine that can cross the blood-brain barrier more readily.

Signaling Pathway of Muscarinic Antagonists in Gastric Acid Inhibition

The following diagram illustrates the general signaling pathway through which muscarinic antagonists like this compound and atropine inhibit gastric acid secretion.

cluster_0 Presynaptic Neuron cluster_1 Parietal Cell Vagus_Nerve Vagus Nerve Stimulation Acetylcholine Acetylcholine Vagus_Nerve->Acetylcholine releases M3_Receptor Muscarinic M3 Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG activates Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase leads to Proton_Pump H+/K+ ATPase (Proton Pump) Ca_Increase->Proton_Pump activates H_Secretion H+ Secretion (Acid) Proton_Pump->H_Secretion results in Acetylcholine->M3_Receptor binds to Antagonist This compound or Atropine Antagonist->M3_Receptor blocks

Diagram 1: Simplified signaling pathway of muscarinic antagonist-mediated inhibition of gastric acid secretion.

Comparative Efficacy from Experimental Data

Direct comparative studies quantifying the gastric acid inhibitory effects of this compound and atropine are limited. However, available data for each compound are summarized below.

This compound
Parameter Value Reference
IndicationAdjunctive therapy for peptic ulcers[3]
Effect on Gastric SecretionReduction in volume and total acid content[2][3]
Atropine

More quantitative data is available for atropine's effect on gastric acid secretion. Studies have characterized its dose-dependent inhibition of both basal and stimulated acid output.

Parameter Value Experimental Condition Reference
D50 (Acid Inhibition)0.31 ± 0.06 µg/kgBasal acid secretion in healthy controls
Inhibition of Stimulated Secretion~70%Meal-induced acid secretion (25 µ g/kg-h dose)
D50 (Pepsin Inhibition)0.93 ± 0.13 µg/kgBasal pepsin secretion in healthy controls

It is important to note that a study comparing the effects of this compound and atropine on heart rate found a dose-equivalence ratio of approximately 1:3 (this compound to atropine sulfate) for a comparable chronotropic effect. While this does not directly translate to antisecretory potency, it provides a reference for their systemic anticholinergic activity.

Experimental Protocols

The following section outlines a general experimental workflow for assessing the efficacy of gastric acid inhibitors like this compound and atropine, based on methodologies described in the literature.

General Experimental Workflow

Subject_Selection Subject Selection (e.g., Healthy Volunteers or Duodenal Ulcer Patients) Baseline_Measurement Baseline Gastric Acid Secretion Measurement (e.g., Basal Acid Output) Subject_Selection->Baseline_Measurement Drug_Administration Administration of This compound, Atropine, or Placebo (Intravenous or Oral) Baseline_Measurement->Drug_Administration Stimulation Stimulation of Gastric Acid Secretion (Optional) (e.g., Pentagastrin Infusion or Test Meal) Drug_Administration->Stimulation Sample_Collection Continuous or Intermittent Gastric Juice Aspiration Stimulation->Sample_Collection Analysis Measurement of Acid Output (e.g., Intragastric Titration) Sample_Collection->Analysis Data_Comparison Comparison of Acid Secretion Rates Pre- and Post-Drug and Between Treatment Groups Analysis->Data_Comparison

Diagram 2: General experimental workflow for studying inhibitors of gastric acid secretion.

A common method for measuring gastric acid output is intragastric titration . This involves maintaining the pH of the gastric contents at a constant level (e.g., pH 5.0) by infusing a bicarbonate solution. The rate of bicarbonate infusion required to neutralize the secreted acid provides a direct measure of the acid secretion rate.

Summary and Conclusion

Both this compound and atropine are effective inhibitors of gastric acid secretion through their action as muscarinic receptor antagonists. Atropine has been more extensively quantified in the literature regarding its dose-dependent effects on acid output. This compound, while known to reduce gastric acid volume and content, lacks readily available, specific dose-response data for this particular effect. A key differentiator is this compound's quaternary ammonium structure, which limits its central nervous system penetration and may offer a more favorable side-effect profile for indications where central anticholinergic effects are undesirable.

For researchers and drug developers, the choice between these two agents would depend on the specific research question or therapeutic goal. Further head-to-head clinical trials focusing on the gastric antisecretory effects of this compound and atropine would be beneficial to provide a more direct and quantitative comparison.

References

Validating the Peripheral Selectivity of Methscopolamine Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methscopolamine bromide's performance against other muscarinic antagonists, supported by experimental data, to validate its peripheral selectivity. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). Due to its quaternary ammonium structure, this compound carries a permanent positive charge, which significantly limits its ability to cross the blood-brain barrier (BBB). This inherent characteristic forms the basis of its targeted action on peripheral systems with minimal central nervous system (CNS) side effects.

Comparative Analysis of Muscarinic Receptor Binding Affinity

The peripheral selectivity of this compound is quantitatively demonstrated by its binding affinity for muscarinic receptor subtypes in peripheral tissues versus those in the central nervous system. While direct and comprehensive comparative data for this compound is limited, data from its close structural analog, N-methylscopolamine (NMS), serves as a strong proxy.

Below is a summary of the binding affinities (Ki values in nM) of N-methylscopolamine and other non-selective and M1-selective antagonists for various muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundM1 (Cortex) (Ki, nM)M2 (Heart) (Ki, nM)M3 (Salivary Gland) (Ki, nM)
N-methylscopolamine ~0.1 - 1~0.1 - 1~0.1 - 1
Atropine~1 - 2~1 - 2~1 - 2
Scopolamine~0.1 - 0.5~0.1 - 0.5~0.1 - 0.5
Pirenzepine (M1 selective)~10 - 20~400 - 800~100 - 200

Note: The Ki values are compiled from multiple sources and should be considered representative. Actual values may vary depending on experimental conditions.

The data indicates that N-methylscopolamine, and by extension this compound, is a potent, non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptor subtypes. Its peripheral selectivity is not due to a difference in receptor affinity between peripheral and central receptors, but rather its inability to access central receptors due to the blood-brain barrier.

In Vivo Evidence of Peripheral Selectivity

Functional in vivo studies provide compelling evidence for the peripheral selectivity of this compound. A key experiment involves comparing the effects of this compound, atropine (a tertiary amine that crosses the BBB), and a saline control on salivary secretion (a peripheral effect) and on CNS activity (e.g., locomotor activity or cognitive function).

TreatmentSalivary Secretion InhibitionChange in Locomotor Activity
This compound Significant ReductionNo Significant Change
AtropineSignificant ReductionSignificant Increase/Decrease
Saline ControlNo Significant ChangeNo Significant Change

These results demonstrate that while both this compound and atropine effectively inhibit peripheral muscarinic receptors, only atropine produces significant central effects, confirming the peripheral selectivity of this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes in various tissues.

1. Tissue Preparation:

  • Homogenize fresh or frozen tissue (e.g., rat cerebral cortex for CNS receptors, rat submandibular gland for peripheral M3 receptors, rat heart for peripheral M2 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

  • Resuspend the final pellet in the assay buffer.

2. Competition Binding Assay:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Incubate at room temperature for a specified time to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assay for Peripheral (Antisialagogue) vs. Central Effects

This protocol describes an in vivo experiment in a rodent model to assess the functional peripheral selectivity of this compound.

1. Animal Preparation:

  • Use adult male Wistar rats, housed under standard laboratory conditions.

  • Acclimate the animals to the testing environment before the experiment.

2. Drug Administration:

  • Divide the animals into three groups: Group 1 receives this compound (e.g., 1 mg/kg, i.p.), Group 2 receives atropine sulfate (e.g., 1 mg/kg, i.p.), and Group 3 receives a saline control (i.p.).

3. Measurement of Salivary Secretion (Peripheral Effect):

  • 30 minutes after drug administration, anesthetize the animals.

  • Stimulate salivation by administering a muscarinic agonist (e.g., pilocarpine, 4 mg/kg, s.c.).

  • Collect saliva over a 30-minute period using pre-weighed cotton swabs placed in the oral cavity.

  • Determine the amount of saliva secreted by the change in weight of the cotton swabs.

4. Measurement of Locomotor Activity (Central Effect):

  • Immediately after drug administration, place each animal in an open-field activity chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for 30 minutes using an automated activity monitoring system.

5. Data Analysis:

  • Compare the mean saliva production and locomotor activity scores between the three groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A significant reduction in salivation in the this compound group compared to the saline group, with no significant difference in locomotor activity, would indicate peripheral selectivity.

Visualizations

Methscopolamine_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_drug_action Drug Intervention Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic_Receptor Acetylcholine->Muscarinic_Receptor Binds to G_Protein G_Protein Muscarinic_Receptor->G_Protein Activates Effector_Protein Effector_Protein G_Protein->Effector_Protein Modulates Physiological_Response Physiological_Response Effector_Protein->Physiological_Response Leads to Methscopolamine_Bromide Methscopolamine_Bromide Methscopolamine_Bromide->Muscarinic_Receptor Blocks

Caption: Antagonism of Muscarinic Acetylcholine Receptor Signaling by this compound.

Experimental_Workflow_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competition Binding cluster_analysis Data Analysis Tissue_Homogenization Tissue_Homogenization Centrifugation_1 Centrifugation_1 Tissue_Homogenization->Centrifugation_1 Centrifugation_2 Centrifugation_2 Centrifugation_1->Centrifugation_2 Resuspension Resuspension Centrifugation_2->Resuspension Incubation Incubation Resuspension->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting IC50_Determination IC50_Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki_Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for Radioligand Binding Assay to Determine Receptor Affinity.

Peripheral_Selectivity_Logic cluster_properties Molecular Properties cluster_barrier Physiological Barrier cluster_outcome Pharmacological Outcome Quaternary_Amine Quaternary Ammonium Structure Permanent_Charge Permanent Positive Charge Quaternary_Amine->Permanent_Charge BBB Blood-Brain Barrier Permanent_Charge->BBB Cannot Cross Peripheral_Action Peripheral Muscarinic Blockade Permanent_Charge->Peripheral_Action Accesses Peripheral Receptors No_CNS_Action Minimal CNS Effects BBB->No_CNS_Action Peripheral_Selectivity Peripheral_Selectivity Peripheral_Action->Peripheral_Selectivity No_CNS_Action->Peripheral_Selectivity

Caption: The logical basis for the peripheral selectivity of this compound.

Cross-Species Comparison of Methscopolamine Bromide Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methscopolamine bromide's performance across different species, supported by available experimental data. This compound is a quaternary ammonium derivative of scopolamine and a muscarinic antagonist, primarily utilized for its antisecretory and antispasmodic effects on the gastrointestinal tract. [1]

Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, thereby reducing smooth muscle contractions and secretions.[2] Due to its quaternary structure, it has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.

Quantitative Efficacy Data

Direct comparative studies of this compound's efficacy across multiple species with standardized quantitative data (e.g., ED50, IC50) are limited in the readily available scientific literature. However, data from various studies on this compound and other related antimuscarinic agents in different animal models can provide valuable insights. The following table summarizes available quantitative and qualitative data to facilitate a cross-species comparison.

SpeciesTest ModelEfficacy EndpointDrug/CompoundQuantitative DataKey Findings & Citations
Rat Oxotremorine-induced gastric damagePrevention of gastric erosionsMethscopolamineEffective at doses lower than those affecting pupillary reflex.Prevents gastric erosions, indicating antisecretory and cytoprotective effects.[3][4]
Rat Urinary reabsorptionSuppression of urine productionImidafenacin, Atropine, Tolterodine (Anticholinergics)Dose-dependent suppression of urine output.Anticholinergics can increase urine reabsorption in the kidneys.[5][6]
Mouse Gastrointestinal transit (Charcoal meal)Inhibition of intestinal transitDarifenacin, Solifenacin (M3 selective antagonists)Significant inhibition of gastrointestinal transit.M3 selective antagonists have a strong influence on intestinal function.[7]
Dog Intestinal migrating myoelectric complex (MMC)Disruption of MMCAtropine, Telenzepine, AF-DX 116 (Antimuscarinics)Dose-dependent disruption of the MMC.Different antimuscarinics show varying effects on intestinal motility patterns.[8]
Guinea Pig Isolated IleumAntispasmodic activity (pA2 value)Hyoscine (Scopolamine)pA2: 9.46 ± 0.05Demonstrates potent competitive antagonism at muscarinic receptors.[9]
Guinea Pig Isolated IleumInhibition of Acetylcholine-induced contractions (pA2 value)Pirenzepine (M1 selective)pA2: 6.95M3 receptors primarily mediate muscle contraction in the ileum.[10]
Goat Isolated IleumAntispasmodic activity (pA2 value)Hyoscine (Scopolamine)pA2: 9.09 ± 0.022Goat ileum can be a suitable model for studying antispasmodic effects.[9]

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of this compound are crucial for reproducible research. Below is a generalized protocol for assessing the antispasmodic activity of a muscarinic antagonist using an isolated guinea pig ileum preparation, a classic model in pharmacology.

In Vitro Assessment of Antispasmodic Activity in Isolated Guinea Pig Ileum

1. Tissue Preparation:

  • A male Hartley guinea pig (250-350 g) is euthanized by a humane method.
  • The abdomen is opened, and a segment of the terminal ileum is excised.
  • The ileal segment is placed in a petri dish containing warm, oxygenated Tyrode's solution.
  • The lumen is gently flushed to remove contents.
  • Segments of approximately 2-3 cm in length are prepared.

2. Organ Bath Setup:

  • Each ileal segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).
  • One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
  • The tissue is placed under an initial tension of 1 g and allowed to equilibrate for 60 minutes, with the bathing solution being changed every 15 minutes.

3. Experimental Procedure:

  • Agonist-induced Contractions: A cumulative concentration-response curve is established for a standard agonist, such as acetylcholine or histamine, to determine the submaximal concentration that produces approximately 80% of the maximal response (EC80).
  • Antagonist Incubation: The tissue is washed, and after re-equilibration, a specific concentration of the antagonist (e.g., this compound) is added to the organ bath and incubated for a predetermined period (e.g., 20 minutes).
  • Challenge with Agonist: In the continued presence of the antagonist, the cumulative concentration-response curve for the agonist is re-established.
  • Data Analysis: The antagonistic potency is determined by calculating the pA2 value from a Schild plot, which quantifies the concentration of the antagonist required to produce a two-fold shift in the agonist's concentration-response curve.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental processes involved in the study of this compound.

G cluster_0 Muscarinic Receptor Signaling ACh Acetylcholine M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds Methscopolamine Methscopolamine Bromide Methscopolamine->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Simplified signaling pathway of this compound's antagonism at the M3 muscarinic receptor.

G cluster_workflow Experimental Workflow: In Vitro Antispasmodic Assay start Start euthanize Euthanize Guinea Pig & Isolate Ileum start->euthanize setup Mount Tissue in Organ Bath euthanize->setup equilibrate Equilibrate Tissue (60 min) setup->equilibrate agonist_crc Establish Agonist Concentration-Response Curve equilibrate->agonist_crc wash Wash Tissue agonist_crc->wash add_antagonist Incubate with This compound wash->add_antagonist rechallenge Re-establish Agonist Concentration-Response Curve add_antagonist->rechallenge analyze Calculate pA2 Value (Schild Plot) rechallenge->analyze end End analyze->end

Caption: A typical experimental workflow for assessing the antispasmodic efficacy of a drug in vitro.

References

Comparative Pharmacodynamics of Methscopolamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the pharmacodynamics of methscopolamine, including its mechanism of action as a muscarinic antagonist. This guide also outlines the experimental protocols that would be employed to compare its enantiomers, for which specific comparative data is not presently available in published literature.

Methscopolamine, a quaternary ammonium derivative of scopolamine, is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its clinical application has primarily been in the treatment of gastrointestinal disorders, such as peptic ulcers, where it reduces gastric acid secretion and smooth muscle spasms.[3][4] The permanent positive charge of the quaternary ammonium group limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3]

While methscopolamine is used clinically as a specific formulation (methscopolamine bromide), detailed public domain research into the distinct pharmacodynamic properties of its individual enantiomers is not available. The principles of stereochemistry dictate that enantiomers of a chiral drug can exhibit significantly different affinities, potencies, and efficacies at their biological targets. This guide will therefore provide a comprehensive overview of the known pharmacodynamics of methscopolamine as a whole and present the standard experimental methodologies that would be utilized to characterize and compare its enantiomers.

General Pharmacodynamics of Methscopolamine

Methscopolamine exerts its effects by blocking the action of the neurotransmitter acetylcholine on muscarinic receptors located in smooth muscles, secretory glands, and the central nervous system.[4] This antagonism leads to a reduction in smooth muscle contractions and a decrease in the secretion of gastric acid and other bodily fluids.[3][5] Pharmacological actions include inhibition of gastrointestinal motility, reduction in the volume and total acid content of gastric secretion, and inhibition of salivary excretion.[5]

Muscarinic Receptor Signaling Pathways

Methscopolamine antagonizes the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein-coupled receptors (GPCRs). These subtypes are broadly divided into two signaling pathways:

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

The diagram below illustrates these canonical signaling pathways.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Acetylcholine AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response2 Methscopolamine Methscopolamine (Antagonist) Methscopolamine->M1_M3_M5 Methscopolamine->M2_M4

Caption: General signaling pathways of muscarinic acetylcholine receptors antagonized by methscopolamine.

Proposed Experimental Protocols for Enantiomer Comparison

To determine the pharmacodynamic profile of individual methscopolamine enantiomers, a series of in vitro experiments would be required. The following protocols are standard methodologies for characterizing muscarinic receptor antagonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of each enantiomer for the different muscarinic receptor subtypes.[7]

  • Objective: To quantify the affinity of (+)-methscopolamine and (-)-methscopolamine for human M1, M2, M3, M4, and M5 muscarinic receptors.

  • Methodology:

    • Receptor Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing each of the five human muscarinic receptor subtypes. Protein concentration is determined using a standard assay (e.g., BCA assay).[8]

    • Competition Binding: A constant concentration of a non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is incubated with the receptor preparations in the presence of increasing concentrations of the unlabeled methscopolamine enantiomer (the "competitor").

    • Incubation: The mixture is incubated at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[8]

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[8]

    • Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist (like acetylcholine or carbachol). This allows for the determination of the antagonist's potency (often expressed as a pA2 or KB value).

  • Objective: To determine the functional potency of each methscopolamine enantiomer at each muscarinic receptor subtype.

  • Methodology (Example for Gq-coupled receptors - M1, M3, M5):

    • Assay Principle: Inhibition of agonist-induced intracellular calcium mobilization or inositol phosphate (IP) accumulation is measured.[9]

    • Cell Culture: Cells expressing the receptor subtype of interest are plated in multi-well plates.

    • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the methscopolamine enantiomer for a set period.

    • Agonist Stimulation: A fixed concentration of an agonist (e.g., carbachol, typically at its EC80) is added to stimulate the receptor.

    • Signal Detection:

      • For calcium assays, a fluorescent calcium indicator is used, and changes in fluorescence are measured using a plate reader.

      • For IP accumulation assays, cells are typically labeled with [³H]-myo-inositol, and the accumulation of [³H]-inositol phosphates is quantified after separation by ion-exchange chromatography.[9]

    • Data Analysis: The antagonist's potency is determined by fitting the data to the Schild equation to generate a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The workflow for such a comparative study is outlined below.

Experimental Workflow for Enantiomer Comparison cluster_synthesis Synthesis & Preparation cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_analysis Data Analysis & Comparison Synthesis Synthesize or Procure Racemic Methscopolamine Resolution Chiral Resolution of Enantiomers ((+)- and (-)-methscopolamine) Synthesis->Resolution Purity Verify Enantiomeric Purity (e.g., Chiral HPLC) Resolution->Purity Comp_Binding Competition Radioligand Binding Assay ([³H]-NMS) Purity->Comp_Binding Func_Assay Perform Functional Assays (e.g., Ca²⁺ mobilization, IP accumulation) Purity->Func_Assay Receptor_Prep Prepare Membranes from Cells Expressing M1-M5 Receptors Receptor_Prep->Comp_Binding Calc_Ki Calculate IC50 and Ki Values Comp_Binding->Calc_Ki Compare_Affinity Compare Ki Values for Enantiomers at each Receptor Calc_Ki->Compare_Affinity Cell_Culture Culture Cells Expressing M1-M5 Receptors Cell_Culture->Func_Assay Calc_pA2 Calculate pA2/KB Values Func_Assay->Calc_pA2 Compare_Potency Compare pA2 Values for Enantiomers at each Receptor Calc_pA2->Compare_Potency Determine_Selectivity Determine Subtype Selectivity for each Enantiomer Compare_Affinity->Determine_Selectivity Compare_Potency->Determine_Selectivity

Caption: Proposed workflow for the comparative pharmacodynamic evaluation of methscopolamine enantiomers.

Conclusion

Methscopolamine is a well-established peripherally acting muscarinic antagonist. While its general mechanism of action is understood, a significant gap exists in the scientific literature regarding the specific pharmacodynamic properties of its individual enantiomers. The experimental protocols outlined above provide a standard framework for conducting such a comparative analysis. A thorough investigation into the stereoselective interactions of methscopolamine with muscarinic receptor subtypes would provide valuable insights for drug development professionals and researchers, potentially leading to the development of more selective and efficacious therapeutic agents.

References

A Comparative Guide to the Statistical Validation of Methscopolamine Bromide's Anti-Ulcer Properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methscopolamine bromide with other established anti-ulcer agents. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the statistical validation and experimental backing of these treatments. While this compound has been used in the management of peptic ulcer disease, its role is primarily adjunctive and focused on symptomatic relief. As will be detailed, conclusive evidence supporting its efficacy in ulcer healing is limited compared to other drug classes.

Mechanism of Action: A Comparative Overview

The therapeutic approach to peptic ulcer disease involves various mechanisms, from reducing aggressive factors like gastric acid to enhancing mucosal defense. The agents discussed here employ distinct strategies to achieve this goal.

  • This compound: This quaternary ammonium anticholinergic agent acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3).[1][2] By blocking these receptors on parietal cells and smooth muscle, it reduces gastric acid secretion and gastrointestinal motility.[1][3] This action helps in alleviating the pain associated with peptic ulcers.[4] One study suggested that its anti-ulcer property might also be linked to an increase in gastric mucus concentration.[5]

  • H2 Receptor Antagonists (e.g., Ranitidine): These drugs, such as ranitidine, competitively and reversibly inhibit the action of histamine at the H2 receptors on gastric parietal cells.[6][7] This blockade suppresses gastric acid secretion, both basal and stimulated, and reduces the volume of gastric juice.[6]

  • Proton Pump Inhibitors (PPIs) (e.g., Omeprazole): Omeprazole and other PPIs are the most potent inhibitors of gastric acid secretion.[8] They irreversibly block the H+/K+ ATPase (the proton pump) of the gastric parietal cells, which is the final step in the acid secretion pathway.[8][9]

  • Mucosal Protective Agents (e.g., Sucralfate): Sucralfate is a complex of aluminum hydroxide and sulfated sucrose. In an acidic environment, it forms a viscous, adherent paste that binds to the ulcer crater, creating a physical barrier against gastric acid, pepsin, and bile salts.[10][11] It does not significantly alter gastric pH.[11]

  • Prostaglandin Analogs (e.g., Misoprostol): Misoprostol is a synthetic analog of prostaglandin E1.[12] It has a dual anti-ulcer effect: it inhibits gastric acid secretion and enhances mucosal defense by increasing mucus and bicarbonate secretion.[12][13] It is particularly effective in preventing ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[14]

Comparative Efficacy in Ulcer Healing: Quantitative Data

While this compound is indicated for the adjunctive treatment of peptic ulcers, it has not been shown to be effective in contributing to the healing of peptic ulcers, decreasing the rate of recurrence, or preventing complications. In contrast, other classes of anti-ulcer drugs have demonstrated significant efficacy in ulcer healing in numerous clinical trials.

Table 1: Comparative Healing Rates of Duodenal Ulcers

Drug Class Drug Dosage Healing Rate (4 weeks) Healing Rate (8 weeks) Source(s)
H2 Receptor Antagonist Ranitidine 150 mg twice daily 70% - [15]
Prostaglandin Analog Misoprostol 400 mcg twice daily 74.8% 86.5%

| Mucosal Protective Agent | Sucralfate | 1 g four times daily | 60-90% | - |[16] |

Table 2: Comparative Healing Rates of Gastric Ulcers

Drug Class Drug Dosage Healing Rate (4 weeks) Healing Rate (8 weeks) Healing Rate (12 weeks) Source(s)
H2 Receptor Antagonist Ranitidine 150 mg twice daily 75% - 96% [15]
Mucosal Protective Agent Sucralfate 1 g four times daily - - up to 90% [16]

| Prostaglandin Analog | Misoprostol | 800 mcg daily | Comparable to Cimetidine | - | - |[12] |

Table 3: Head-to-Head Comparison of Omeprazole (PPI) and Ranitidine (H2RA) in Gastric Ulcer Healing

Treatment Healing Rate (4 weeks) Healing Rate (8 weeks) Source(s)
Omeprazole (40 mg daily) 80% 96%
Omeprazole (20 mg daily) 69% 89%

| Ranitidine (150 mg twice daily) | 59% | 85% | |

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the data presented. The following diagrams, created using the DOT language, illustrate these concepts.

cluster_ParietalCell Parietal Cell cluster_Drugs Drug Intervention M3R Muscarinic M3 Receptor ProtonPump H+/K+ ATPase (Proton Pump) M3R->ProtonPump Activates H2R Histamine H2 Receptor H2R->ProtonPump Activates Lumen Gastric Lumen ProtonPump->Lumen H+ Secretion Methscopolamine Methscopolamine Bromide Methscopolamine->M3R Blocks Ranitidine Ranitidine Ranitidine->H2R Blocks Omeprazole Omeprazole Omeprazole->ProtonPump Inhibits Acetylcholine Acetylcholine Acetylcholine->M3R Histamine Histamine Histamine->H2R

Figure 1: Mechanism of Action of Anti-Secretory Drugs.

start Start: Animal Fasting pylorus_ligation Pylorus Ligation Surgery start->pylorus_ligation drug_admin Administer Test Compound pylorus_ligation->drug_admin wait Post-operative Period (e.g., 19 hours) drug_admin->wait sacrifice Euthanize Animal wait->sacrifice stomach_removal Remove and Open Stomach sacrifice->stomach_removal analysis Analyze Gastric Contents (Volume, pH, Acidity) stomach_removal->analysis ulcer_index Calculate Ulcer Index stomach_removal->ulcer_index end End: Data Collection analysis->end ulcer_index->end

Figure 2: Experimental Workflow for Pylorus Ligation Model.

Experimental Protocols

The validation of anti-ulcer properties relies on standardized experimental models that induce gastric lesions in animals. Below are the detailed methodologies for key experiments.

1. Pylorus Ligation-Induced Ulcer Model

  • Principle: This model induces ulcers by the accumulation of gastric acid and pepsin following the ligation of the pyloric end of the stomach.[17][18] It is suitable for evaluating anti-secretory and cytoprotective agents.

  • Procedure:

    • Animal Preparation: Wistar rats are fasted for 24-48 hours before the experiment, with free access to water.[19][20]

    • Anesthesia and Surgery: The animals are anesthetized (e.g., with ether or a ketamine/xylazine mixture). A midline abdominal incision is made, and the pyloric portion of the stomach is carefully ligated without damaging the blood supply.[19][20]

    • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or subcutaneously.

    • Post-Operative Period: The abdominal wall is sutured, and the animals are kept for a specified period (e.g., 19 hours) without food or water.[19]

    • Sample Collection and Analysis: After the post-operative period, the animals are euthanized. The stomach is removed, and the gastric contents are collected to measure volume, pH, and total and free acidity.[18] The stomach is then opened along the greater curvature, washed, and examined for ulcers.

    • Ulcer Index Calculation: The severity of the ulcers is scored based on their number and size to calculate an ulcer index.[20]

2. Ethanol-Induced Gastric Ulcer Model

  • Principle: Absolute ethanol rapidly induces gastric mucosal lesions, characterized by hemorrhage and necrosis. This model is particularly useful for assessing the cytoprotective properties of a drug.[21][22]

  • Procedure:

    • Animal Preparation: Rats are fasted for 24 hours with free access to water, which is removed one hour before the experiment.[23]

    • Drug Administration: The test compound is administered orally to the treatment group, while the control group receives the vehicle.

    • Ulcer Induction: After a specific period (e.g., 60 minutes), absolute ethanol (e.g., 1 mL/100 g body weight) is administered orally to all animals.[21][24]

    • Observation and Scoring: After a set time (e.g., 90 minutes) following ethanol administration, the animals are euthanized.[21] The stomachs are removed, inflated with saline, and opened to score the gastric lesions and calculate the ulcer index.

3. NSAID-Induced Gastric Ulcer Model

  • Principle: Nonsteroidal anti-inflammatory drugs like indomethacin induce gastric ulcers by inhibiting prostaglandin synthesis, which is crucial for maintaining the mucosal barrier.[25]

  • Procedure:

    • Animal Preparation: Animals are fasted for 24 hours prior to the experiment.

    • Drug Administration: The test compound is administered to the treatment group.

    • Ulcer Induction: A single dose of an NSAID (e.g., indomethacin, 50 mg/kg) is administered subcutaneously or orally.[25]

    • Evaluation: After a specific period (e.g., 8 hours), the animals are euthanized, and their stomachs are examined for ulcers, which are then scored to determine the ulcer index.[25]

Conclusion

The statistical validation of this compound's anti-ulcer properties indicates its role is primarily in the symptomatic management of peptic ulcer disease through its anti-secretory and anti-motility effects.[4][26] However, there is a lack of robust clinical evidence to support its efficacy in promoting the healing of ulcers. In contrast, other drug classes, particularly proton pump inhibitors and H2 receptor antagonists, have been extensively studied and have demonstrated statistically significant ulcer healing rates in numerous clinical trials. Mucosal protective agents and prostaglandin analogs also have well-documented efficacy in specific clinical scenarios. For researchers and drug development professionals, this comparative guide highlights the importance of distinct mechanistic pathways in the treatment of peptic ulcers and underscores the varying levels of clinical validation for different therapeutic agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methscopolamine bromide
Reactant of Route 2
Methscopolamine bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.